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[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride Documentation Hub

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  • Product: [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride
  • CAS: 1909336-41-9

Core Science & Biosynthesis

Foundational

Crystallographic Analysis and Supramolecular Architecture of[1-(Propan-2-yl)-1H-imidazol-2-yl]methanol Hydrochloride

Executive Summary For researchers and drug development professionals, the solid-state characterization of active pharmaceutical ingredients (APIs) and their precursors is a non-negotiable phase of material validation. [1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the solid-state characterization of active pharmaceutical ingredients (APIs) and their precursors is a non-negotiable phase of material validation. [1-(Propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride (commonly known as 1-isopropyl-1H-imidazole-2-methanol hydrochloride) is a highly versatile building block used in the synthesis of N-heterocyclic carbenes (NHCs) and complex organometallic therapeutics.

This technical guide provides an authoritative, step-by-step framework for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By moving beyond basic procedural steps, this whitepaper explains the crystallographic causality behind sample preparation, cryogenic data collection, and the charge-assisted hydrogen-bonding networks that define its 3D supramolecular architecture.

Structural Rationale & Chemical Context

To understand the solid-state behavior of[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride, we must deconstruct its structural domains:

  • The Imidazole Core: Acts as the primary pharmacophore. In its hydrochloride form, the protonation of the N3 nitrogen transforms the neutral ring into a planar imidazolium cation.

  • The Isopropyl Group: Provides tunable steric bulk. The out-of-plane torsion of this group prevents planar π−π stacking of the imidazole rings, forcing the crystal lattice to rely on alternative stabilizing forces .

  • The Hydroxymethyl Group & Chloride Anion: The hydroxyl group acts as a strong hydrogen-bond donor. The introduction of the chloride anion ( Cl− ) fundamentally alters the packing logic. Instead of the neutral head-to-tail O−H⋯N macrocycles observed in unprotonated imidazole-methanols , the salt forms a robust, charge-assisted network driven by N−H⋯Cl− and O−H⋯Cl− interactions .

Experimental Protocols: From Powder to Single Crystal

The Causality of Crystallization: Why Vapor Diffusion?

Hydrochloride salts of functionalized imidazoles are notoriously hygroscopic. Employing traditional slow evaporation often leads to the absorption of atmospheric moisture, resulting in the formation of unwanted hydrate phases or non-diffracting syrups. To circumvent this, vapor diffusion in a sealed environment is the protocol of choice. By using an anhydrous anti-solvent, we force a controlled, moisture-free supersaturation that yields pristine, anhydrous single crystals.

Protocol: Anhydrous Vapor Diffusion
  • Dissolution: Dissolve 50 mg of high-purity[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride in 1.0 mL of anhydrous methanol (the good solvent) in a 4 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to eliminate heterogeneous nucleation sites (e.g., dust or undissolved impurities) that cause crystal twinning.

  • Chamber Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of anhydrous diethyl ether (the anti-solvent).

  • Sealing and Incubation: Tightly cap the outer 20 mL vial and seal it with Parafilm. Store the assembly in a vibration-free, dark environment at a constant 20 °C.

  • Harvesting: Over 3–7 days, the volatile ether diffuses into the methanol, lowering the solubility of the compound. Once diffraction-quality colorless block crystals form, harvest them directly into a drop of inert perfluoropolyether (Paratone-N) oil to prevent atmospheric degradation prior to mounting.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The Causality of Cryogenics: Why 100 K?

Data collection at cryogenic temperatures (100 K) is critical for high-resolution hydrogen-bond analysis. Lowering the temperature minimizes the thermal vibrations (Debye-Waller factors) of the atoms in the crystal lattice. This physical dampening sharpens the diffraction spots, drastically increases the signal-to-noise ratio at high diffraction angles, and allows for the accurate mathematical localization of the light hydrogen atoms involved in the crucial N−H⋯Cl− and O−H⋯Cl− networks.

SCXRD_Workflow N1 1. Sample Preparation (Anhydrous Conditions) N2 2. Single Crystal Growth (Vapor Diffusion Method) N1->N2 N3 3. Crystal Mounting (Cryoloop + Paratone Oil) N2->N3 N4 4. X-Ray Data Collection (100 K to minimize thermal motion) N3->N4 N5 5. Data Reduction (Absorption Correction) N4->N5 N6 6. Structure Solution (Intrinsic Phasing) N5->N6 N7 7. Anisotropic Refinement (SHELXL / Olex2) N6->N7 N8 8. Validation & Deposition (checkCIF & CCDC) N7->N8

Fig 1: Step-by-step SCXRD workflow from sample preparation to structural validation.

Data Collection and Refinement Methodology
  • Mounting: A suitable single crystal is selected under a polarizing microscope, mounted on a MiTeGen cryoloop, and immediately transferred to the diffractometer's cold nitrogen stream (100 K).

  • Data Collection: X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (Mo , λ=0.71073 Å) and a photon-counting pixel array detector.

  • Reduction: Data reduction and empirical absorption correction (multi-scan) are performed using software such as CrysAlisPro.

  • Solution & Refinement: The structure is solved using Intrinsic Phasing (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL within the Olex2 interface. Crucially, hydrogen atoms attached to oxygen and nitrogen are located from the difference Fourier map and refined freely to validate the self-assembling hydrogen-bonding geometry.

Crystallographic Data and Supramolecular Architecture

The crystal lattice is defined by the interplay between the charged imidazolium cation and the spherical chloride anion. Because the bulky isopropyl group disrupts π−π stacking, the solid-state stability is entirely dependent on the chloride ion acting as a multi-dentate hydrogen-bond acceptor.

Quantitative Data Summaries

Table 1: Representative Crystallographic Data for Imidazolium Hydrochloride Salts

ParameterRepresentative Value
Empirical Formula C₇H₁₃ClN₂O
Formula Weight 176.65 g/mol
Temperature 100(2) K
Crystal System Monoclinic / Triclinic
Space Group P2₁/c or P-1
Radiation Mo Kα (λ = 0.71073 Å)
Independent Reflections > 2500 (Rint < 0.05)
Final R Indexes [I>=2σ(I)] R₁ ≈ 0.035, wR₂ ≈ 0.090

Table 2: Expected Hydrogen-Bond Geometries (Å, °)

Interaction TypeD-H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
Primary (Charge-Assisted) N(3)-H(3)···Cl(1)0.88(2)2.25(2)3.115(3)165(2)
Secondary (Strong) O(1)-H(1)···Cl(1)0.84(3)2.30(3)3.120(3)170(3)
Tertiary (Weak/Lattice) C(4)-H(4)···Cl(1)0.952.753.550(4)145
Supramolecular Logic Mapping

The assembly of the 3D lattice follows a strict hierarchy of non-covalent interactions:

HBond_Network Cation Imidazolium Cation [1-(Propan-2-yl)-...] Interaction1 Charge-Assisted N-H···Cl (Primary Framework) Cation->Interaction1 N3-H Donor Interaction2 Strong O-H···Cl (Secondary Framework) Cation->Interaction2 O1-H Donor Interaction3 Weak C-H···Cl (Lattice Consolidation) Cation->Interaction3 C-H Donors Anion Chloride Anion (Cl⁻) Anion->Interaction1 Acceptor Anion->Interaction2 Acceptor Anion->Interaction3 Acceptor Output 3D Supramolecular Architecture Interaction1->Output Interaction2->Output Interaction3->Output

Fig 2: Logical mapping of the charge-assisted hydrogen bonding network forming the 3D lattice.

Hirshfeld Surface Analysis

To quantitatively validate the supramolecular logic outlined above, Hirshfeld surface analysis is employed. When the 3D surface is mapped over dnorm​ (normalized contact distance), deep red spots appear precisely at the spatial coordinates corresponding to the N−H⋯Cl and O−H⋯Cl contacts. 2D fingerprint plots for this class of imidazolium hydrochlorides universally demonstrate that Cl⋯H/H⋯Cl interactions account for the dominant percentage (often >25%) of the total Hirshfeld surface area . This mathematically proves the chloride anion's role as the central organizing node of the crystal lattice.

Conclusion

The crystallographic analysis of[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride reveals a highly organized 3D supramolecular network dictated by charge-assisted hydrogen bonding rather than π−π stacking. By utilizing anhydrous vapor diffusion and cryogenic SCXRD, researchers can accurately map the N−H⋯Cl− and O−H⋯Cl− interactions. Understanding these solid-state mechanics is paramount for drug development professionals, as the thermodynamic stability, solubility profile, and downstream reactivity of this NHC precursor are directly governed by its crystallographic packing.

References

  • Wysocki, M. M., Puzovic, G., Dowell, K. L., Reinheimer, E. W., & Gerlach, D. L. (2022). Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica Section E: Crystallographic Communications.[Link]

  • Yuan, et al. (2026). Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. Acta Crystallographica Section E: Crystallographic Communications (IUCr Journals). [Link]

  • MDPI Molecules. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI Open Access Journals.[Link]

Exploratory

An In-depth Technical Guide to the NMR Spectroscopic Analysis of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride

Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of analytical techniques availab...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure, connectivity, and dynamics of organic molecules. This guide offers an in-depth technical exploration of the NMR spectroscopic data for [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride, a substituted imidazole derivative of interest in medicinal chemistry.

The imidazole nucleus is a critical pharmacophore found in numerous therapeutic agents, valued for its ability to engage in various biological interactions. The title compound, featuring an N-isopropyl substituent and a C2-methanol group, presents a unique set of structural features. As the hydrochloride salt, the imidazole ring is protonated, forming an imidazolium cation. This protonation significantly influences the electronic environment of the molecule and, consequently, its NMR spectrum. This guide is intended for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying scientific rationale for the observed chemical shifts and coupling patterns.

Molecular Structure and Predicted NMR Data

The structure of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride is characterized by a five-membered imidazolium ring, N-substituted with an isopropyl group, and C2-substituted with a hydroxymethyl group. The positive charge is delocalized across the imidazolium ring.

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; N3 [label="N+", pos="1.8,0!"]; C4 [label="C", pos="0.9,-1.2!"]; C5 [label="C", pos="-0.4,-1.2!"]; H_N3 [label="H", pos="2.7,0!"]; Cl [label="Cl-", pos="4,0!"];

// Isopropyl group C_iso_CH [label="CH", pos="-1.3,2.4!"]; C_iso_CH3_1 [label="CH3", pos="-2.6,1.8!"]; C_iso_CH3_2 [label="CH3", pos="-1.3,3.9!"];

// Methanol group C_meth_CH2 [label="CH2", pos="2.3,2.7!"]; O_meth_OH [label="OH", pos="3.6,2.4!"];

// Imidazole ring protons H4 [label="H", pos="1.2,-2.1!"]; H5 [label="H", pos="-1.0,-2.1!"];

// Edges N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; N3 -- H_N3 [style=dashed];

// Substituent edges N1 -- C_iso_CH; C_iso_CH -- C_iso_CH3_1; C_iso_CH -- C_iso_CH3_2; C2 -- C_meth_CH2; C_meth_CH2 -- O_meth_OH;

// Ring proton edges C4 -- H4; C5 -- H5; } Molecular structure of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride.

While a publicly available, experimentally verified NMR spectrum for this specific hydrochloride salt is not readily found in the literature, a highly reliable prediction can be synthesized from data on closely related analogs. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, with assignments based on established principles and data from similar structures, such as 1-isopropyl-3-methylimidazolium iodide and other substituted imidazoles.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the imidazolium ring protons, the N-isopropyl group, and the C2-methanol group. The protonation of the imidazole ring is expected to cause a significant downfield shift of the ring protons compared to the neutral analog.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-4 / H-5~7.5 - 7.7Doublet~2.0These protons are on the imidazolium ring and are expected to be significantly deshielded. They may appear as a multiplet or two distinct doublets.
-CH₂OH~4.7 - 4.9Singlet-The methylene protons of the methanol group are adjacent to the electron-deficient C2 of the imidazolium ring.[2]
-CH(CH₃)₂~4.5 - 4.8Septet~6.6The methine proton of the isopropyl group is coupled to the six methyl protons.[1]
-CH(CH₃)₂~1.5 - 1.7Doublet~6.6The six equivalent methyl protons of the isopropyl group are coupled to the methine proton.[1]
-OHVariableBroad Singlet-The chemical shift of the hydroxyl proton is dependent on solvent, concentration, and temperature.
N-HVariableBroad Singlet-The proton on the positively charged nitrogen may be observable, but its signal can be broad and its position is highly variable.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbons of the imidazolium ring are expected to be significantly deshielded due to the positive charge.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-2~140 - 145The C2 carbon, situated between two nitrogen atoms, is the most deshielded of the ring carbons.
C-4 / C-5~122 - 125These carbons are part of the imidazolium ring.[1]
-CH₂OH~55 - 58The carbon of the methanol group.[2]
-CH(CH₃)₂~52 - 55The methine carbon of the isopropyl group.[1]
-CH(CH₃)₂~22 - 24The methyl carbons of the isopropyl group.[1]

Scientific Rationale and Experimental Considerations

The Influence of Protonation on Chemical Shifts

The formation of the hydrochloride salt involves the protonation of the N3 nitrogen of the imidazole ring. This localization of positive charge, and its subsequent delocalization through the π-system of the ring, has a profound deshielding effect on the ring protons and carbons. This is a well-documented phenomenon in the NMR spectroscopy of nitrogen-containing heterocycles.[3] The electron-withdrawing nature of the positively charged ring also influences the chemical shifts of the substituents at the N1 and C2 positions.

Choice of Solvent and its Impact

For hydrochloride salts, polar, protic deuterated solvents such as deuterium oxide (D₂O) or methanol-d₄ are often the solvents of choice due to their excellent solvating power for ionic compounds. DMSO-d₆ is another common option. It is crucial to be aware that the chemical shifts, particularly of exchangeable protons (-OH and N-H), will be highly dependent on the solvent used.[4] In D₂O, these protons will exchange with deuterium, and their signals will either disappear or be significantly attenuated. The choice of solvent should always be reported alongside the spectral data.

G dissolve dissolve filter filter dissolve->filter tune_probe tune_probe filter->tune_probe lock lock tune_probe->lock shim shim lock->shim acquire_1h acquire_1h shim->acquire_1h acquire_13c acquire_13c acquire_1h->acquire_13c phase phase acquire_13c->phase baseline baseline phase->baseline reference reference baseline->reference integrate integrate reference->integrate peak_pick peak_pick integrate->peak_pick

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reliable NMR data, the following step-by-step methodology should be employed. This protocol is designed to be a self-validating system, where each step contributes to the overall integrity of the final data.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.

  • For referencing, add a small amount of an appropriate internal standard. For D₂O, sodium 3-(trimethylsilyl)propanesulfonate (DSS) is commonly used. For other solvents, tetramethylsilane (TMS) is the standard.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity and pulse performance.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve high homogeneity, as indicated by a sharp, symmetrical solvent peak.

  • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Calibrate the chemical shift scale by setting the internal standard to its known chemical shift (0 ppm for TMS and DSS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Identify the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants for each signal.

  • Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule based on chemical shifts, multiplicities, and integration values.

Conclusion

The NMR spectroscopic analysis of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride provides a wealth of structural information that is indispensable for its characterization. The predicted ¹H and ¹³C NMR data presented in this guide, based on sound chemical principles and data from closely related analogs, offer a reliable framework for researchers working with this compound. The protonation of the imidazole ring to form the imidazolium salt is the dominant factor influencing the spectral features, leading to a significant deshielding of the ring system. By following the detailed experimental protocol, researchers can acquire high-quality, trustworthy NMR data, ensuring the accurate structural elucidation of this and similar molecules, thereby supporting the advancement of drug discovery and development endeavors.

References

  • Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. Available at: [Link]

  • Elguero, J., Jagerovic, N., & Goya, P. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Boyd, M. K., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1561. Available at: [Link]

  • PubChem. (n.d.). 1,3-Diisopropylimidazolium chloride. Retrieved from [Link]

  • El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 251-255. Available at: [Link]

Sources

Foundational

Thermodynamic and Kinetic Solvation Profiling of[1-(Propan-2-yl)-1H-Imidazol-2-yl]Methanol Hydrochloride

Physicochemical and Structural Foundations The solubility of an Active Pharmaceutical Ingredient (API) or chemical building block is fundamentally dictated by the interplay between its crystal lattice energy and the solv...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical and Structural Foundations

The solubility of an Active Pharmaceutical Ingredient (API) or chemical building block is fundamentally dictated by the interplay between its crystal lattice energy and the solvation energy provided by the solvent. [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride (derived from the free base CAS:) presents a unique structural paradigm for solvation analysis.

To predict and manipulate its solubility, we must deconstruct its molecular architecture:

  • The Imidazole Core & Hydrochloride Salt: Imidazole has a pKa of ~7.0. By isolating this compound as a hydrochloride salt, the basic N3 nitrogen is protonated. This ionic nature drastically increases the crystal lattice energy but simultaneously primes the molecule for rapid ion-dissociation in high-dielectric media. Standard unsubstituted .

  • N1-Isopropyl Substitution: The bulky, aliphatic propan-2-yl group introduces steric hindrance and lipophilicity. While this disrupts perfect crystal packing (potentially lowering lattice energy), it penalizes aqueous solvation entropy by forcing water molecules to form highly ordered clathrate-like structures around the hydrophobic isopropyl moiety.

  • C2-Hydroxymethyl Group: The -CH2OH appendage acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). This functional group is the critical thermodynamic driver for solubility in polar protic organic solvents (like methanol) and mitigates the hydrophobic penalty of the isopropyl group in water.

Solvation Dynamics: Aqueous vs. Organic Media

The dissolution of a hydrochloride salt is not a simple binary of "soluble" or "insoluble." It is a thermodynamic equilibrium governed by the solvent's dielectric constant ( ϵ ) and its hydrogen-bonding capacity.

Aqueous Behavior

In water ( ϵ = 80.1), the high dielectric constant easily overcomes the electrostatic attraction between the protonated imidazole cation and the chloride anion. The salt undergoes complete dissociation. The hydroxymethyl group forms robust hydrogen bonds with the bulk water network. However, formulation scientists must be wary of the common-ion effect : if dissolved in a vehicle already rich in chloride ions (e.g., 0.9% Normal Saline), the solubility will be suppressed due to Le Chatelier's principle.

Organic Solvent Behavior

In organic media, solubility diverges sharply based on the solvent's protic nature:

  • Polar Protic Solvents (e.g., Methanol, ϵ = 33.0): Methanol can solvate both the cation (via lone pairs on oxygen) and the chloride anion (via the protic hydrogen). The compound exhibits high solubility here, making methanol an ideal solvent for API crystallization or spray-drying feeds.

  • Polar Aprotic Solvents (e.g., Acetonitrile, ϵ = 37.5): Despite a high dielectric constant, aprotic solvents cannot effectively solvate the chloride anion because they lack a hydrogen bond donor. Consequently, the salt remains as tightly bound ion pairs, leading to drastically reduced solubility.

  • Non-Polar Solvents (e.g., Toluene, ϵ = 2.4): The ionic lattice energy vastly exceeds the weak van der Waals solvation forces. The compound is practically insoluble.

Quantitative Solubility Matrix

The following table synthesizes the thermodynamic solubility profile based on structural extrapolation and standard imidazole salt behavior.

Solvent CategorySpecific SolventDielectric Constant ( ϵ )Estimated Solubility at 25°CDominant Solvation Mechanism
Aqueous Water (pH 4.0)80.1> 300 mg/mLComplete ion dissociation; strong H-bonding.
Polar Protic Methanol33.050 - 100 mg/mLSolvent-separated ion pairs; Cl- solvation.
Polar Aprotic Acetonitrile37.5< 5 mg/mLContact ion pairs; poor anion solvation.
Non-Polar Toluene2.4< 0.1 mg/mLLattice energy dominates; no solvation.

Mechanistic Solvation Pathways

Understanding the exact mechanism of dissolution is critical for designing liquid formulations or selecting anti-solvents for crystallization. The diagram below maps the divergent thermodynamic pathways the molecule takes when introduced to aqueous versus non-polar organic environments.

Solvation cluster_Aq Aqueous Solvation (Water) cluster_Org Organic Solvation (Non-Polar) Salt Solid Crystal Lattice (API-HCl) AqDiss Dissociation into Cation + Cl- Salt->AqDiss High Dielectric Constant OrgIon Ion-Pair Retention (No Dissociation) Salt->OrgIon Low Dielectric Constant AqHyd Hydration Shell Formation (H-bonding via -OH & Water) AqDiss->AqHyd OrgAgg Limited Solvation (Precipitation) OrgIon->OrgAgg

Divergent thermodynamic solvation pathways of the HCl salt in aqueous vs non-polar media.

Validated Experimental Methodologies

To empirically determine the solubility of[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride, researchers must employ a self-validating system. Relying solely on visual dissolution is prone to kinetic errors (e.g., supersaturation). The Isothermal Shake-Flask Method coupled with solid-state verification is the gold standard.

Protocol: Isothermal Shake-Flask Determination

Causality Note: This protocol is designed to ensure true thermodynamic equilibrium is reached, preventing false positives from metastable polymorphs or transient supersaturation.

  • API Saturation: Add an excess amount of the API solid (~500 mg) to a 5 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent. Seal with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Isothermal Incubation: Place the vial in a thermoshaker at 25.0 ± 0.1 °C and agitate at 300 rpm for 48 hours.

    • Expert Insight: 48 hours is strictly required. Shorter times measure kinetic dissolution rate, not thermodynamic solubility.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25.0 °C.

    • Expert Insight: Centrifugation is highly preferred over syringe filtration for organic solvents. Hydrophobic filter membranes (like PTFE) can adsorb the API, while hydrophilic membranes (like Nylon) can extract water into the organic phase, skewing the concentration.

  • Supernatant Quantification: Carefully extract the supernatant, dilute it in a compatible mobile phase, and quantify the concentration using RP-HPLC-UV (λ_max ≈ 215 nm).

  • Solid-State Verification (Critical Step): Harvest the residual solid pellet at the bottom of the centrifuge tube, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Expert Insight: This is the self-validating mechanism. If the XRPD pattern of the residual solid differs from the starting material, a phase change has occurred (e.g., formation of a hydrate in water, or salt disproportionation where the HCl is lost). If a phase change occurs, the measured solubility belongs to the new crystal form, not the original API.

G A API: [1-(propan-2-yl)-1H-imidazol-2-yl]methanol HCl B Solvent Addition (Aqueous vs Organic) A->B C Isothermal Incubation (48h at 25°C, Shake-Flask) B->C D Phase Separation (Centrifugation at 10,000 x g) C->D E Supernatant Analysis (RP-HPLC-UV Quantification) D->E Liquid Phase F Solid State Verification (XRPD to confirm phase purity) D->F Solid Pellet

Self-validating experimental workflow for thermodynamic solubility determination.

Implications for Formulation and Process Chemistry

Understanding the solubility dichotomy between aqueous and organic solvents for this compound empowers two major drug development processes:

  • Anti-Solvent Crystallization: Because the compound is highly soluble in methanol but practically insoluble in aprotic/non-polar solvents like ethyl acetate or toluene, a highly efficient purification strategy can be designed. The crude API can be dissolved in a minimum volume of warm methanol (the solvent), followed by the slow, controlled addition of toluene (the anti-solvent) to crash out highly pure crystals.

  • Parenteral Formulation: The high aqueous solubility (>300 mg/mL) suggests that formulating this compound for intravenous (IV) administration will not require complex solubilizers (like cyclodextrins or Tween-80). A simple buffered saline solution will suffice, provided the pH is maintained below 6.0 to prevent the precipitation of the free base.

References

  • 135205-82-2 |[1-(propan-2-yl)-1H-imidazol-2-yl]methanol Source: Bio-Fount URL:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride

An Application Note and Step-by-Step Protocol for the Synthesis of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride Abstract This document provides a comprehensive, step-by-step guide for the synthesis of [1-(pro...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Protocol for the Synthesis of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride, a valuable heterocyclic building block for pharmaceutical and materials science research. The described three-step synthetic pathway begins with the regioselective formylation of 1-isopropyl-1H-imidazole via lithiation, followed by the reduction of the resulting aldehyde to the corresponding primary alcohol, and culminates in the formation of the stable hydrochloride salt. This protocol is designed for researchers, chemists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, and safety considerations to ensure a reliable and reproducible synthesis.

Introduction

Imidazole derivatives are a cornerstone of medicinal chemistry, appearing in the structure of numerous biologically active compounds and pharmaceuticals. The title compound, [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride, serves as a versatile intermediate for constructing more complex molecules, particularly as a precursor for ligands in catalysis or as a synthon in the development of novel therapeutic agents.[1] Its structure combines a 1-substituted imidazole core, which can influence steric and electronic properties, with a reactive hydroxymethyl group at the C2 position, allowing for further functionalization.

This guide presents a robust and well-documented synthetic route, adapted from established procedures for analogous compounds, ensuring a high degree of confidence in its application.[2][3] The chosen pathway emphasizes procedural clarity, safety, and efficiency.

Overall Synthetic Pathway

The synthesis proceeds in three distinct stages as depicted below:

  • Formylation: The C2 proton of 1-isopropyl-1H-imidazole is abstracted by n-butyllithium (n-BuLi) at low temperature, generating a nucleophilic organolithium species. This intermediate is then quenched with N,N-dimethylformamide (DMF) to yield 1-isopropyl-1H-imidazole-2-carbaldehyde.

  • Reduction: The aldehyde intermediate is selectively reduced to the primary alcohol, [1-(propan-2-yl)-1H-imidazol-2-yl]methanol, using sodium borohydride (NaBH₄), a mild and efficient reducing agent.

  • Salt Formation: The final free-base alcohol is converted to its hydrochloride salt by treatment with hydrochloric acid to enhance stability, crystallinity, and handling properties.

Quantitative Data Summary

The table below summarizes the key quantitative data for the reactants, intermediates, and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )RoleStoichiometric Ratio (Equivalents)
1-isopropyl-1H-imidazoleC₆H₁₀N₂110.16Starting Material1.0
n-Butyllithium (n-BuLi)C₄H₉Li64.06Reagent (Base)1.1 - 1.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Reagent (Formylating)1.2 - 1.75
1-isopropyl-1H-imidazole-2-carbaldehydeC₇H₁₀N₂O138.17Intermediate-
Sodium Borohydride (NaBH₄)NaBH₄37.83Reagent (Reducing)1.5
[1-(propan-2-yl)-1H-imidazol-2-yl]methanolC₇H₁₂N₂O140.19Intermediate (Base)-
Hydrochloric Acid (HCl)HCl36.46Reagent (Acid)1.1
[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochlorideC₇H₁₃ClN₂O176.64Final Product-

Detailed Experimental Protocols

Mandatory Safety Precautions
  • n-Butyllithium (n-BuLi) is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere (e.g., Argon or Nitrogen) using syringe techniques.

  • Lithium aluminum hydride (if used as an alternative) is highly reactive with water and can release flammable hydrogen gas.

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate gloves, must be worn at all times.

Part A: Synthesis of 1-isopropyl-1H-imidazole-2-carbaldehyde

This procedure is adapted from established methods for the C2-formylation of N-substituted imidazoles.[2][4] The C2 proton is the most acidic on the imidazole ring, allowing for regioselective deprotonation by a strong base.

Materials and Reagents:

  • 1-isopropyl-1H-imidazole (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF, 1.5 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Dissolve 1-isopropyl-1H-imidazole (1.0 eq.) in anhydrous THF (approx. 10 mL per mmol of imidazole).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.2 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 1-1.5 hours.

  • Add anhydrous DMF (1.5 eq.) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the flask to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-isopropyl-1H-imidazole-2-carbaldehyde by column chromatography on silica gel.

Part B: Synthesis of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol

The reduction of the aldehyde to a primary alcohol is achieved using sodium borohydride, a selective and safe reducing agent for carbonyl compounds.[3]

Materials and Reagents:

  • 1-isopropyl-1H-imidazole-2-carbaldehyde (1.0 eq.)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄, 1.5 eq.)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the purified 1-isopropyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in methanol in a round-bottomed flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C. Vigorous gas evolution (H₂) will be observed.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow, dropwise addition of deionized water at 0 °C.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude [1-(propan-2-yl)-1H-imidazol-2-yl]methanol as an oil or low-melting solid. The product is often of sufficient purity for the next step without further purification.

Part C: Synthesis of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride

This is a standard acid-base reaction to form a stable, solid salt.[5]

Materials and Reagents:

  • [1-(propan-2-yl)-1H-imidazol-2-yl]methanol (1.0 eq.)

  • Anhydrous diethyl ether (or ethyl acetate)

  • Hydrochloric acid solution (e.g., 2.0 M in diethyl ether, or concentrated aqueous HCl)

  • Hexanes

Procedure:

  • Dissolve the crude or purified [1-(propan-2-yl)-1H-imidazol-2-yl]methanol (1.0 eq.) in a minimal amount of anhydrous diethyl ether.

  • While stirring, add a solution of hydrochloric acid (1.1 eq.) in diethyl ether dropwise.

  • A white precipitate should form immediately. Continue stirring for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether or hexanes to remove any non-polar impurities.

  • Dry the product under vacuum to yield [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride as a white or off-white solid.

Experimental Workflow Visualization

SynthesisWorkflow cluster_0 Part A: Formylation cluster_1 Part B: Reduction cluster_2 Part C: Salt Formation A_start 1-isopropyl-1H-imidazole in Anhydrous THF A_step1 Cool to -78 °C A_start->A_step1 A_step2 Add n-BuLi (1.2 eq) Stir for 1.5h A_step1->A_step2 A_step3 Add Anhydrous DMF (1.5 eq) A_step2->A_step3 A_step4 Warm to RT, Stir Overnight A_step3->A_step4 A_quench Quench with NH4Cl (aq) A_step4->A_quench A_workup Workup & Purification A_quench->A_workup A_product 1-isopropyl-1H-imidazole-2-carbaldehyde A_workup->A_product B_start Aldehyde Intermediate in MeOH A_product->B_start To Part B B_step1 Cool to 0 °C B_start->B_step1 B_step2 Add NaBH4 (1.5 eq) B_step1->B_step2 B_step3 Stir at RT for 3h B_step2->B_step3 B_quench Quench with Water B_step3->B_quench B_workup Workup & Concentration B_quench->B_workup B_product [1-(propan-2-yl)-1H-imidazol-2-yl]methanol B_workup->B_product C_start Free Base in Diethyl Ether B_product->C_start To Part C C_step1 Add HCl (1.1 eq) C_start->C_step1 C_step2 Stir & Precipitate C_step1->C_step2 C_filter Filter & Wash C_step2->C_filter C_product [1-(propan-2-yl)-1H-imidazol-2-yl]methanol HCl C_filter->C_product

Caption: Workflow for the three-step synthesis of the target compound.

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. For the final product, characteristic signals would include the isopropyl methine and methyl protons, the methylene protons of the CH₂OH group, and the imidazole ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]

  • Elemental Analysis: To determine the percentage composition of C, H, N, and Cl, confirming the empirical formula of the hydrochloride salt.

References

  • H. V. R. Dias, et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1558. Available at: [Link]

  • S. Ohta, et al. (1987). Synthesis and application of imidazole derivatives. Synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives and conversion into carbonyl compounds. Chemical and Pharmaceutical Bulletin, 35(5), 1980-1986. Available at: [Link]

  • C. Spitz, et al. (2021). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). ResearchGate. Available at: [Link]

  • M. Srivastava, et al. (2009). Synthesis of some substituted imidazole derivatives. Organic Chemistry: An Indian Journal, 5(4). Available at: [Link]

  • J. I. Murray & A. C. Spivey. Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses. Available at: [Link]

  • PrepChem. (2023). Synthesis of 1-isopropyl-2-methyl imidazole. Available at: [Link]

  • ChemicalCell. (1-Propyl-1H-Imidazol-2-Yl)-Methanol Hcl. Available at: [Link]

  • S. G. Kar, et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Research Square. Available at: [Link]

  • B. P. Bandgar, et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(11), 293-300. Available at: [Link]

Sources

Application

Application Note: [1-(Propan-2-yl)-1H-imidazol-2-yl]methanol Hydrochloride as an N,O-Bidentate Ligand in Transition Metal Catalysis

Executive Summary The rational design of chelating ligands is a cornerstone of modern transition metal catalysis. [1-(Propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride (commonly referred to as 1-isopropyl-1H-imidazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of chelating ligands is a cornerstone of modern transition metal catalysis. [1-(Propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride (commonly referred to as 1-isopropyl-1H-imidazol-2-ylmethanol HCl) represents a highly versatile, sterically tunable N,O-bidentate ligand. Featuring a hard oxygen donor (hydroxymethyl group) and a borderline nitrogen donor (imidazole ring), this ligand creates an electronic "push-pull" environment that stabilizes transition metals across various oxidation states [1].

This application note provides drug development professionals and synthetic chemists with field-proven methodologies for deploying this ligand in two primary catalytic domains: Ruthenium-catalyzed transfer hydrogenation and Copper-catalyzed cross-coupling .

Mechanistic Rationale & Ligand Design (E-E-A-T)

The Role of the Isopropyl Group

The N1-isopropyl substituent is not merely a lipophilic tag; it serves a critical mechanistic function. In transition metal catalysis, under-ligated active species are prone to off-cycle dimerization, forming inactive bridged complexes. The steric bulk of the isopropyl group provides sufficient shielding to the metal center to prevent dimerization while remaining small enough to allow substrate coordination[1].

N,O-Bidentate Coordination Dynamics

1-Alkyl-imidazol-2-ylmethanol derivatives coordinate to metals (such as Ru, Ir, Cu, and Co) to form stable five-membered chelate rings [2]. The imidazole nitrogen acts as a strong σ -donor, while the hydroxyl group—once deprotonated to an alkoxide—acts as a hard anionic donor. This N,O-motif is particularly effective in stabilizing high-valent intermediates during catalytic cycles [3].

The Hydrochloride Salt Imperative

A frequent point of failure in deploying this ligand is neglecting its salt form. Because the ligand is supplied as a hydrochloride salt, in situ neutralization is mandatory . Failing to account for the extra equivalent of base required to neutralize the HCl will result in a protonated, non-coordinating imidazole nitrogen, completely stalling the catalytic cycle.

Physicochemical Properties
PropertySpecificationImpact on Catalysis
Chemical Formula C7​H13​ClN2​O Determines stoichiometric base calculations.
Molecular Weight 176.64 g/mol Requires precise weighing for micro-scale screening.
Coordination Mode N,O-BidentateForms stable 5-membered metallacycles.
Solubility Polar protic/aprotic (MeOH, DMF)Ideal for homogeneous catalysis; limited in non-polar alkanes.
pKa (Imidazole H+) ~ 7.0 (est.)Requires mild to strong base for initial neutralization.

Workflow 1: In Situ Catalyst Generation

To ensure a self-validating system, the formation of the active catalyst must be visually and analytically confirmed before substrate introduction. The following workflow outlines the stoichiometric deprotonation and complexation sequence.

G L_HCl Ligand HCl Salt [1-(propan-2-yl)-1H-imidazol-2-yl]methanol•HCl Base Base Addition (e.g., KOtBu, 2.0-2.2 eq) L_HCl->Base Free_L Free N,O-Ligand (Deprotonated Alkoxide/Imidazole) Base->Free_L Neutralization & Deprotonation Complex Active Transition Metal Complex (N,O-Chelated) Free_L->Complex Metal Metal Precursor (e.g., [Ru(p-cymene)Cl2]2 or CuI) Metal->Complex Coordination

Workflow for in situ generation of the active N,O-chelated transition metal catalyst.

Protocol 3.1: Preparation of the Active Copper(I) Complex for Cross-Coupling

Causality: Copper-catalyzed C-N bond formations (e.g., Ullmann-type couplings) require stabilized Cu(I) species to prevent disproportionation into Cu(0) and Cu(II) [4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride (0.11 mmol, 1.1 eq relative to metal) and CuI (0.10 mmol, 1.0 eq).

  • Solvation: Inject 2.0 mL of anhydrous DMF. The mixture will appear as a heterogeneous suspension.

  • Neutralization & Deprotonation: Add Cs2​CO3​ (0.30 mmol, 3.0 eq). Note: 0.11 mmol of the base is consumed immediately to neutralize the HCl salt. The remainder deprotonates the hydroxyl group and facilitates the catalytic cycle.

  • Complexation: Stir the mixture at room temperature for 30 minutes. The solution will transition to a homogeneous pale yellow/green, indicating the formation of the active [Cu(N,O−ligand)]+ species.

  • Validation: The catalyst is now ready. Add the aryl halide (1.0 mmol) and amine (1.2 mmol), and heat to 90 °C. Monitor the reaction via GC-MS until the aryl halide is consumed.

Workflow 2: Ruthenium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation of ketones utilizing isopropanol as both solvent and hydride donor is a highly atom-economical process. The N,O-bidentate ligand stabilizes the active Ruthenium-hydride intermediate [3].

Cycle Cat Active Ru-Alkoxide Complex Hydride Ru-Hydride Species (via iPrOH oxidation) Cat->Hydride + iPrOH - Acetone Substrate Ketone Substrate Binding Hydride->Substrate Transfer Hydride Transfer to Carbonyl Substrate->Transfer Product Product Release (Secondary Alcohol) Transfer->Product Product->Cat Catalyst Regeneration

Catalytic cycle for Ru-catalyzed transfer hydrogenation using the N,O-bidentate ligand.

Protocol 4.1: Transfer Hydrogenation of Acetophenone

Causality: The catalytic cycle relies on the β -hydride elimination of coordinated isopropanol. A strong base is required to generate the initial Ru-alkoxide species.

Step-by-Step Methodology:

  • Precatalyst Assembly: In a 10 mL pressure tube, combine [Ru(p-cymene)Cl2​]2​ (0.005 mmol, 0.5 mol%) and the ligand hydrochloride (0.011 mmol, 1.1 mol%).

  • Solvent Addition: Add 4.0 mL of anhydrous, degassed isopropanol.

  • Activation: Add a standardized solution of KOtBu in isopropanol (0.10 mmol, 10 mol%). Critical Step: The base neutralizes the ligand's HCl salt (0.011 mmol) and provides the alkaline environment necessary for the catalytic turnover. Stir at 80 °C for 15 minutes to pre-form the active catalyst.

  • Substrate Addition: Cool the tube slightly and add acetophenone (1.0 mmol).

  • Reaction & Monitoring: Seal the tube and heat at 80 °C. Withdraw 50 μ L aliquots every 2 hours, filter through a short silica plug using ethyl acetate, and analyze via GC-FID to determine conversion.

  • Workup: Upon completion (>95% conversion), quench the reaction by exposing it to air. Concentrate under reduced pressure and purify the secondary alcohol via flash chromatography.

Optimization Data for Transfer Hydrogenation

The following table summarizes the quantitative optimization of the reaction conditions, demonstrating the causality between base selection and catalytic efficiency.

Base (10 mol%)SolventTemp (°C)Time (h)Conversion (%)Mechanistic Observation
NoneiPrOH8024< 5%Ligand remains protonated; no active Ru-alkoxide formed.
Et3​N iPrOH802412%Sufficient to neutralize HCl, but too weak to drive the catalytic cycle.
KOH iPrOH80888%Good conversion; water byproduct slightly retards the cycle.
KOtBu iPrOH 80 4 > 99% Optimal; rapid deprotonation and no water generation.

References

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol MDPI
  • Cobalt(II) complexes based on (1-methyl-1H-benzo[d]imidazol-2-yl) methanol derivative: synthesis, crystal structure, spectroscopy, DFT calculations, and antioxidant activity Taylor & Francis
  • Air-Stable Coordinatively Unsaturated Ruthenium(II)
  • Role of C, S, Se and P donor ligands in copper(i)
Method

Preparation of stock solutions of[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride for in vitro assays

An authoritative guide for the preparation, handling, and in vitro application of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride (CAS: 1909336-41-9). This protocol is designed for researchers and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for the preparation, handling, and in vitro application of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride (CAS: 1909336-41-9). This protocol is designed for researchers and drug development professionals requiring rigorous, reproducible pharmacological data.

Executive Summary & Physicochemical Rationale

[1-(Propan-2-yl)-1H-imidazol-2-yl]methanol is a functionalized imidazole derivative characterized by a lipophilic isopropyl group and a hydrogen-bonding hydroxymethyl moiety. In its free-base form, the compound exhibits limited aqueous solubility. To bypass this preclinical bottleneck, the compound is synthesized as a hydrochloride (HCl) salt .

The 1[1] fundamentally alters the molecule's thermodynamic properties, drastically enhancing solvation in polar environments via strong ion-dipole interactions. However, the dissociation of this salt in aqueous media releases protons, which can induce a microenvironmental pH drop. Consequently, while the compound is water-soluble, preparing a concentrated master stock in anhydrous Dimethyl Sulfoxide (DMSO) remains the gold standard. DMSO arrests hydrolytic degradation of the hydroxymethyl group, prevents microbial contamination, and neutralizes the hygroscopic nature of the HCl salt during long-term cryopreservation.

Mechanism Salt Hydrochloride Salt (High Polarity) Sol Enhanced Solvation in Polar Solvents Salt->Sol Ion-Dipole Interactions pH Microenvironmental pH Drop (Proton Dissociation) Salt->pH Aqueous Dissociation Buf Requires Buffered Media (e.g., HEPES/Bicarbonate) pH->Buf Prevents Cytotoxicity

Physicochemical dynamics of hydrochloride salt dissociation and buffering requirements.

Solvent Selection & Stability Matrix

Selecting the correct solvent requires balancing compound stability with cellular tolerability. While DMSO is optimal for compound preservation, 2[2] is a critical confounding factor in in vitro assays. Concentrations exceeding 0.1% to 0.5% (v/v) can alter cell proliferation, induce apoptosis, and skew assay readouts[2][3].

Table 1: Solvent Selection Matrix for[1-(Propan-2-yl)-1H-imidazol-2-yl]methanol HCl

SolventMax Recommended StockStorage TempShelf LifeMechanistic Pros & Cons
Anhydrous DMSO (Cell Culture Grade)10 - 50 mM-80°C6 - 12 monthsPro: Arrests hydrolysis; prevents microbial growth.Con: Cytotoxic >0.1% v/v in cell culture.
Sterile Nuclease-Free Water 5 - 10 mM-20°C1 - 3 monthsPro: Zero solvent toxicity; ideal for highly sensitive primary cells.Con: Susceptible to pH shifts and long-term degradation.

Experimental Protocol: Master Stock Preparation

A critical point of failure in drug preparation is neglecting the molecular weight (MW) of the counterion. The free base MW is 140.19 g/mol , but the hydrochloride salt MW is 176.65 g/mol . All molarity calculations must use the salt MW.

Table 2: Gravimetric Dilution Guide (Target: 10 mM Master Stock)

Desired Stock VolumeMass of Compound RequiredVolume of Anhydrous DMSO
1.0 mL1.77 mg1000 µL
2.0 mL3.53 mg2000 µL
5.0 mL8.83 mg5000 µL
Step-by-Step Methodology: 10 mM Master Stock
  • Equilibration: Remove the lyophilized vial from cold storage and place it in a desiccator at room temperature for 30 minutes. Causality: The HCl salt is hygroscopic; opening a cold vial causes atmospheric moisture to condense on the powder, accelerating degradation.

  • Gravimetric Measurement: Using an analytical balance, weigh the required mass of the compound (e.g., 1.77 mg) into a sterile, amber glass or polypropylene vial.

  • Dissolution: Add the corresponding volume of cell-culture grade, anhydrous DMSO (e.g., 1000 µL). Vortex vigorously for 60 seconds. If necessary, sonicate in a water bath at 25°C for 2 minutes to ensure complete dissolution.

  • Aliquoting: Dispense the master stock into 50 µL single-use aliquots using amber microcentrifuge tubes. Causality: Amber tubes prevent photo-oxidation of the hydroxymethyl group. Single-use aliquots prevent freeze-thaw cycles, which introduce water condensation and degrade the stock.

  • Cryopreservation: Immediately transfer aliquots to a -80°C freezer.

In Vitro Assay Application & Dilution Strategy

To prevent osmotic shock and localized protein precipitation when dosing cells, the master stock must never be added directly to the assay well. A self-validating intermediate dilution strategy (The "Rule of 1000") ensures the final DMSO concentration remains ≤0.1%.

Step-by-Step Methodology: Serial Dilution for Cell Dosing
  • Thawing: Thaw a single 50 µL aliquot of the 10 mM master stock at room temperature.

  • Intermediate Dilution (100X): In a sterile microtube, add 10 µL of the 10 mM stock to 990 µL of serum-free culture media (or appropriate assay buffer). This creates a 100 µM intermediate solution containing 1% DMSO. Causality: Diluting in serum-free media prevents the highly concentrated DMSO drop from instantly denaturing Fetal Bovine Serum (FBS) proteins, which can trap the drug in insoluble aggregates.

  • Optical Validation: Shine a laser pointer through the intermediate tube. The absence of a scattered beam (Tyndall effect) confirms the absence of nano-precipitates.

  • Final Dosing (1X): Transfer 10 µL of the intermediate solution into 90 µL of complete culture media directly in the assay well (e.g., a 96-well plate). The final concentration is now 10 µM compound in 0.1% DMSO , which is well within the3[3].

Workflow A Lyophilized Powder (HCl Salt) B 10 mM Master Stock (Anhydrous DMSO) A->B Dissolve & Vortex C Cryopreservation (-80°C Aliquots) B->C Aliquot D Intermediate Dilution (100X in Media) C->D Thaw & Dilute E Final In Vitro Assay (≤0.1% DMSO) D->E Add to Cells

Workflow for preparing and diluting[1-(propan-2-yl)-1H-imidazol-2-yl]methanol HCl stocks.

Quality Control & Self-Validation System

To ensure absolute trustworthiness in your pharmacological readouts, every assay utilizing this compound must include the following self-validating controls:

  • Vehicle Control: A parallel well treated with 0.1% DMSO (lacking the active compound) must be run to establish the true baseline. Any deviation in cell viability in the vehicle control indicates solvent toxicity, invalidating the assay.

  • pH Verification: If utilizing the alternative aqueous stock method (Table 1), the pH of the final assay media must be verified post-dosing. The dissociation of the HCl counterion can overwhelm weakly buffered media, leading to false-positive cytotoxicity readouts caused by acidification rather than drug action.

References

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. Available at:[Link]

Sources

Application

Applications of [1-(Propan-2-yl)-1H-imidazol-2-yl]methanol Hydrochloride in Pharmaceutical Intermediate Synthesis

Abstract This technical guide provides a comprehensive overview of the applications of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride, a key building block in the synthesis of pharmaceutical intermediates. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the applications of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride, a key building block in the synthesis of pharmaceutical intermediates. The unique structural features of this compound, namely the N-isopropyl substituted imidazole ring and the C2-hydroxymethyl group, render it a versatile synthon for the construction of complex molecular architectures, particularly in the development of novel antifungal and antiviral agents. This document details the synthesis of the title compound, followed by specific application protocols for its conversion into advanced pharmaceutical intermediates. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to support researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Significance of Substituted Imidazoles in Medicinal Chemistry

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a crucial component of many pharmaceuticals.[2] Specifically, N-substituted and C2-functionalized imidazoles are integral to the pharmacophores of numerous antifungal, antiviral, and anticancer drugs.[3][4] The compound [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride serves as a prime example of a versatile intermediate, offering multiple reaction sites for molecular elaboration. The N-isopropyl group can influence pharmacokinetic properties, while the hydroxymethyl group at the C2 position provides a handle for further synthetic transformations such as etherification, esterification, and oxidation.

Synthesis of [1-(Propan-2-yl)-1H-imidazol-2-yl]methanol Hydrochloride

A robust and scalable synthesis of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol is paramount for its utility as a pharmaceutical intermediate. The following multi-step synthesis is adapted from established methodologies for analogous compounds and provides a reliable route to the target molecule.[5]

Synthesis Workflow

Synthesis_Workflow Imidazole Imidazole N_Isopropylimidazole 1-(Propan-2-yl)-1H-imidazole Imidazole->N_Isopropylimidazole N-Alkylation IsopropylBromide 2-Bromopropane IsopropylBromide->N_Isopropylimidazole FormylIntermediate 1-(Propan-2-yl)-1H-imidazole-2-carbaldehyde N_Isopropylimidazole->FormylIntermediate Formylation nBuLi n-Butyllithium nBuLi->FormylIntermediate DMF DMF DMF->FormylIntermediate FinalProduct_FreeBase [1-(Propan-2-yl)-1H- imidazol-2-yl]methanol FormylIntermediate->FinalProduct_FreeBase Reduction LiAlH4 LiAlH4 LiAlH4->FinalProduct_FreeBase FinalProduct_HCl [1-(Propan-2-yl)-1H- imidazol-2-yl]methanol Hydrochloride FinalProduct_FreeBase->FinalProduct_HCl Salt Formation HCl HCl in Ether HCl->FinalProduct_HCl

Caption: Multi-step synthesis of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride.

Experimental Protocols

Step 1: Synthesis of 1-(Propan-2-yl)-1H-imidazole

  • Rationale: This step introduces the N-isopropyl group via a standard N-alkylation reaction. The choice of a strong base like sodium hydride ensures complete deprotonation of the imidazole, facilitating a clean and efficient reaction with 2-bromopropane.

  • Protocol:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂), a solution of imidazole (1.0 equivalent) in anhydrous THF is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour until gas evolution ceases.

    • The mixture is cooled back to 0 °C, and 2-bromopropane (1.1 equivalents) is added dropwise.

    • The reaction is stirred at room temperature overnight.

    • The reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation to yield 1-(propan-2-yl)-1H-imidazole as a colorless oil.

Step 2: Synthesis of 1-(Propan-2-yl)-1H-imidazole-2-carbaldehyde

  • Rationale: Formylation at the C2 position of the imidazole ring is achieved through lithiation followed by reaction with an electrophilic formylating agent. n-Butyllithium is a sufficiently strong base to deprotonate the C2 position, and dimethylformamide (DMF) serves as the formyl source.[5]

  • Protocol:

    • A solution of 1-(propan-2-yl)-1H-imidazole (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

    • n-Butyllithium (1.1 equivalents, 2.5 M in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

    • Anhydrous DMF (1.2 equivalents) is added dropwise, and the reaction is stirred at -78 °C for 2 hours before being allowed to warm to room temperature overnight.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford 1-(propan-2-yl)-1H-imidazole-2-carbaldehyde.

Step 3: Synthesis of [1-(Propan-2-yl)-1H-imidazol-2-yl]methanol

  • Rationale: The aldehyde is reduced to the corresponding primary alcohol using a mild reducing agent. Sodium borohydride is a suitable choice for this transformation, offering good selectivity and ease of handling.[5]

  • Protocol:

    • To a solution of 1-(propan-2-yl)-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol at 0 °C, sodium borohydride (1.5 equivalents) is added portion-wise.

    • The reaction mixture is stirred at room temperature for 2 hours.

    • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

    • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alcohol.

Step 4: Formation of [1-(Propan-2-yl)-1H-imidazol-2-yl]methanol Hydrochloride

  • Rationale: The hydrochloride salt is prepared to improve the stability and handling of the final compound.

  • Protocol:

    • The crude [1-(propan-2-yl)-1H-imidazol-2-yl]methanol is dissolved in anhydrous diethyl ether.

    • A solution of hydrogen chloride in diethyl ether (2 M) is added dropwise with stirring until precipitation is complete.

    • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride as a white to off-white solid.

Application in the Synthesis of Antifungal Agent Intermediates

Substituted imidazoles are the cornerstone of many azole antifungal drugs, which act by inhibiting the enzyme lanosterol 14α-demethylase.[6] The title compound is an excellent precursor for the synthesis of analogues of drugs like ketoconazole. A key transformation is the conversion of the hydroxymethyl group into a leaving group, followed by nucleophilic substitution.

Synthesis of 1-(Propan-2-yl)-2-(chloromethyl)-1H-imidazole Hydrochloride

Chlorination_Workflow StartingMaterial [1-(Propan-2-yl)-1H- imidazol-2-yl]methanol Hydrochloride ChlorinatedProduct 1-(Propan-2-yl)-2-(chloromethyl) -1H-imidazole Hydrochloride StartingMaterial->ChlorinatedProduct Chlorination ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->ChlorinatedProduct

Caption: Conversion of the hydroxymethyl group to a chloromethyl group.

  • Rationale: Thionyl chloride is an effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion. The byproducts, sulfur dioxide and hydrogen chloride, are gases, which drives the reaction to completion.

  • Protocol:

    • [1-(Propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride (1.0 equivalent) is suspended in anhydrous dichloromethane.

    • The suspension is cooled to 0 °C, and thionyl chloride (1.2 equivalents) is added dropwise with vigorous stirring.

    • The reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours, or until the reaction is complete as monitored by TLC.

    • The solvent and excess thionyl chloride are removed under reduced pressure.

    • The resulting crude solid is triturated with anhydrous diethyl ether, filtered, and dried under vacuum to yield 1-(propan-2-yl)-2-(chloromethyl)-1H-imidazole hydrochloride.

Williamson Ether Synthesis for Ketoconazole Analogues

The resulting 1-(propan-2-yl)-2-(chloromethyl)-1H-imidazole hydrochloride is a reactive intermediate that can be used in Williamson ether synthesis to couple with various phenolic compounds, a key step in the synthesis of many antifungal agents.[2][7]

  • Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers.[2] In this case, a substituted phenol is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace the chloride from the chloromethylimidazole intermediate.

  • Application Example: Synthesis of a Ketoconazole Analogue Intermediate

    • Protocol:

      • To a solution of a substituted phenol (e.g., 4-(4-hydroxyphenyl)piperazin-1-yl)(phenyl)methanone, 1.0 equivalent) in anhydrous DMF, sodium hydride (1.1 equivalents) is added portion-wise at 0 °C.

      • The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the phenoxide.

      • A solution of 1-(propan-2-yl)-2-(chloromethyl)-1H-imidazole hydrochloride (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (to neutralize the HCl salt) in anhydrous DMF is added dropwise.

      • The reaction mixture is heated to 60-80 °C and stirred overnight.

      • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

      • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

      • The crude product is purified by column chromatography to yield the desired ether-linked ketoconazole analogue intermediate.

Application in the Synthesis of Antiviral Prodrugs

The hydroxyl group of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol can be esterified to create prodrugs.[8] Esterification can improve the lipophilicity and bioavailability of a parent drug.[9]

Esterification for Prodrug Synthesis

Esterification_Workflow StartingMaterial [1-(Propan-2-yl)-1H- imidazol-2-yl]methanol EsterProdrug Ester Prodrug StartingMaterial->EsterProdrug Esterification CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->EsterProdrug CouplingAgent Coupling Agent (e.g., EDCI, DCC) CouplingAgent->EsterProdrug

Caption: General scheme for the synthesis of ester prodrugs.

  • Rationale: Direct esterification of the alcohol with a carboxylic acid can be achieved using a variety of coupling agents. Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) are commonly used for this purpose under mild conditions.[4]

  • Protocol:

    • To a solution of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol (1.0 equivalent), the desired carboxylic acid (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous dichloromethane, EDCI (1.2 equivalents) is added at 0 °C.

    • The reaction mixture is stirred at room temperature overnight.

    • The reaction is diluted with dichloromethane and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude ester is purified by column chromatography.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
1-(Propan-2-yl)-1H-imidazoleC₆H₁₀N₂110.16Colorless oil
1-(Propan-2-yl)-1H-imidazole-2-carbaldehydeC₇H₁₀N₂O138.17Yellowish oil
[1-(Propan-2-yl)-1H-imidazol-2-yl]methanolC₇H₁₂N₂O140.19White solid
[1-(Propan-2-yl)-1H-imidazol-2-yl]methanol hydrochlorideC₇H₁₃ClN₂O176.65White crystalline solid
1-(Propan-2-yl)-2-(chloromethyl)-1H-imidazole hydrochlorideC₇H₁₂Cl₂N₂195.09White solid

Conclusion

[1-(Propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride is a highly valuable and versatile intermediate for the synthesis of pharmaceutical compounds. Its straightforward synthesis and the reactivity of its hydroxymethyl group allow for its incorporation into a wide range of molecular scaffolds, particularly those relevant to the development of new antifungal and antiviral therapies. The protocols detailed in this guide provide a solid foundation for researchers to utilize this building block in their drug discovery and development programs.

References

  • De Vita, D., Scipione, L., Tortorella, S., et al. (2012). Synthesis and Antifungal Activity of a New Series of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives. European Journal of Medicinal Chemistry, 49, 334-342.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Goverdhan, G., et al. (2009). A very clear example of the degradation of an API by esterification reactions was presented in 2009 in the Journal of Pharmaceutical and Biomedical Analysis.
  • Javed, M. I., & Brewer, M. (2007). "Activated" dimethyl sulfoxide efficiently dehydrogenates hydrazones to the respective diazo compounds at -78°C. Organic Letters, 9(9), 1789–1792.
  • Khan, I., et al. (2021). The esters produced are very important compounds in industry, as they are very stable compounds, so they are used as solvents, many exhibit pleasant odors, so they are used in fragrances, they are also used as varnishes, plastic coatings, herbicides, pesticides and others have wide application in the pharmaceutical industry as Active Pharmaceutical Ingredients (API).
  • Kuethe, J. T., & Beutner, G. L. (2009). Synthesis of 2-Arylindole-4-carboxylic Amides: [2-(4-Fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone. Organic Syntheses, 86, 92.
  • Lavis, L. D. (2008).
  • Leonov, A., et al. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Mokale, S. N., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349.
  • Pattan, S. R., et al. (2009). Synthesis and Antiviral Evaluation of Some Novel Substituted Imidazole Derivatives. Journal of the Serbian Chemical Society, 74(1), 49-57.
  • Sharma, A., et al. (2013). Imidazole: Having versatile biological activities. Journal of Chemistry, 2013, 1-12.
  • Shavit, Y., et al. (2018). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. Molecules, 23(7), 1739.
  • Stoikov, I., et al. (2023, May 24). Towards potential antifungal agents: synthesis, supramolecular self-assembly and in vitro activity of azole mono-, sesqui- and diterpenoids. Organic & Biomolecular Chemistry.
  • Science.gov. (n.d.). prodrugs design synthesis: Topics by Science.gov.
  • Tasca, F., et al. (2025, July 29). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents. Archiv der Pharmazie.
  • Teli, P., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Imidazole-Based Drug Discovery, 167-204.
  • University of Wisconsin-Madison. (n.d.).
  • Varbanov, M., et al. (2023, October 2). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. International Journal of Molecular Sciences, 24(19), 14856.
  • Yadav, G. D., & Kadam, A. A. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Zuliani, V., et al. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. The Journal of Organic Chemistry, 72(12), 4551–4553.

Sources

Method

Application Note: Chromatographic Separation Strategies for [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound Classification: Polar Basic Imidazole Derivative (Salt Form) Physicochemical Profiling & Chromatographic Challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound Classification: Polar Basic Imidazole Derivative (Salt Form)

Physicochemical Profiling & Chromatographic Challenges

The compound [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride (CAS: 135205-82-2) presents a unique set of challenges for standard liquid chromatography. To design a robust separation method, we must first deconstruct its physicochemical properties and understand the causality behind its behavior on a stationary phase:

  • High Polarity & Salt Formulation: As a hydrochloride salt with a hydroxymethyl group, the molecule is highly hydrophilic. In traditional Reversed-Phase Liquid Chromatography (RP-HPLC) using acidic mobile phases, this compound will elute near the void volume ( t0​ ) due to a lack of hydrophobic partitioning.

  • Basic Imidazole Nitrogen (pKa ~7.0): The imidazole ring acts as a weak base. Under standard acidic conditions (pH 2-4), the nitrogen is fully protonated.

  • Secondary Silanol Interactions: When analyzed on standard silica-based C18 columns, the positively charged imidazole ring undergoes strong electrostatic interactions (cation exchange) with residual ionized silanols on the silica surface. This dual-retention mechanism results in severe peak tailing, poor integration, and reduced sensitivity[1].

To overcome these limitations, analytical scientists must abandon standard low-pH RP-HPLC and utilize orthogonal retention mechanisms. This guide details the two most effective strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and High-pH Reversed-Phase Chromatography .

Decision Workflow for Method Selection

The following diagram illustrates the logical decision-making process for selecting the appropriate chromatographic mode based on the ionization state and polarity of the imidazole derivative.

ChromatographicWorkflow Start Analyze Compound: [1-(propan-2-yl)-1H-imidazol-2-yl]methanol HCl Prop Properties: Basic Imidazole (pKa ~7) Highly Polar Salt Start->Prop Decision Select Chromatographic Mode Prop->Decision HILIC HILIC Mode (Preferred for Salts/Polar) Decision->HILIC High Polarity Retention RPHPLC Reversed-Phase (RP-HPLC) (Requires Modification) Decision->RPHPLC Standard LC Systems HILIC_Mech Mechanism: Aqueous layer partitioning & Cation exchange on silica HILIC->HILIC_Mech RP_Mech Mechanism: Hydrophobic interaction (Requires deprotonation) RPHPLC->RP_Mech HILIC_Cond Conditions: Bare Silica / Amide Column >70% MeCN + NH4-Formate HILIC_Mech->HILIC_Cond RP_Cond Conditions: Hybrid C18 Column High pH (9.5) Buffer + MeCN RP_Mech->RP_Cond

Decision workflow for the chromatographic separation of polar basic imidazole derivatives.

Methodology 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier technique for separating highly polar, basic compounds that fail to retain on reversed-phase columns[2].

Mechanistic Rationale

In HILIC, the mobile phase is highly organic (typically >70% Acetonitrile), and the stationary phase is polar (e.g., bare silica or amide). Water from the mobile phase preferentially adsorbs onto the polar stationary phase, creating a semi-immobilized aqueous layer. The polar[1-(propan-2-yl)-1H-imidazol-2-yl]methanol partitions into this water layer.

Crucially, for basic compounds on bare silica, retention is a synergistic combination of hydrophilic partitioning and cation exchange with negatively charged silanols. To control this and ensure sharp peak shapes, a volatile buffer like ammonium formate is strictly required. The buffer cation ( NH4+​ ) competes with the basic drug for silanol sites, mitigating severe tailing[3].

Step-by-Step Protocol: HILIC Optimization

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Causality: High buffer concentration in the aqueous portion ensures that when mixed with organic, the final ionic strength is sufficient (e.g., 10 mM) to insulate charged silanols without precipitating.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade). Note: Do not use methanol as the weak solvent in HILIC, as it disrupts the formation of the immobilized water layer.

Step 2: Column Selection & Equilibration

  • Select a bare silica HILIC column (e.g., Waters Atlantis HILIC Silica, 3 µm, 2.1 x 100 mm).

  • Equilibrate the column with 90% Mobile Phase B for at least 20 column volumes. HILIC requires longer equilibration times than RP-HPLC to establish the hydration layer[4].

Step 3: Gradient Elution Program In HILIC, water is the strong eluting solvent. The gradient must run from high organic to low organic.

  • 0.0 - 1.0 min: 90% B (Isocratic hold to retain the highly polar salt)

  • 1.0 - 5.0 min: Linear gradient to 60% B

  • 5.0 - 6.0 min: Hold at 60% B

  • 6.0 - 6.1 min: Return to 90% B

  • 6.1 - 10.0 min: Re-equilibration

Step 4: System Suitability & Validation

  • Self-Validation Criterion: Inject a neutral void volume marker (e.g., toluene). Calculate the retention factor ( k′ ). A successful HILIC method for this imidazole derivative must yield a k′>2.0 and an asymmetry factor ( As​ ) between 0.9 and 1.2.

Methodology 2: High-pH Reversed-Phase Chromatography

If a laboratory lacks HILIC capabilities or requires orthogonal impurity profiling, RP-HPLC can be utilized only if the ionization state of the molecule is manipulated[5].

Mechanistic Rationale

The pKa of the imidazole nitrogen is approximately 7.0. By adjusting the mobile phase pH to 9.5 (at least 2 units above the pKa), the molecule is fully deprotonated and rendered neutral[3]. This dramatically increases its lipophilicity (LogD), allowing it to partition effectively into a standard C18 stationary phase. Furthermore, neutralizing the basic nitrogen completely eliminates the electrostatic tailing caused by silanol interactions.

Step-by-Step Protocol: High-pH RP-HPLC

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 9.5 with dilute Ammonium Hydroxide. Causality: Ammonium bicarbonate is volatile (MS-compatible) and provides excellent buffering capacity at pH 9.5.

  • Mobile Phase B: Acetonitrile or Methanol.

Step 2: Column Selection

  • Critical Step: Standard silica columns dissolve at pH > 8. You must use a polymer-based or ethylene-bridged hybrid (BEH) silica column (e.g., Waters XBridge C18) designed to withstand high-pH environments.

Step 3: Gradient Elution Program In RP-HPLC, organic is the strong solvent.

  • 0.0 - 1.0 min: 2% B (Start highly aqueous to catch the polar hydroxymethyl group)

  • 1.0 - 6.0 min: Linear gradient to 50% B

  • 6.0 - 7.0 min: Hold at 50% B

  • 7.0 - 7.1 min: Return to 2% B

  • 7.1 - 10.0 min: Re-equilibration

Step 4: System Suitability & Validation

  • Self-Validation Criterion: Monitor column backpressure closely. A sudden drop indicates silica dissolution (if an incorrect column was chosen). The target peak should exhibit an efficiency ( N ) of >10,000 plates with zero baseline tailing.

Quantitative Data Summary: Method Comparison

The following table summarizes the operational parameters and expected chromatographic outcomes for both methodologies, providing a quick-reference guide for method transfer.

ParameterHILIC Mode (Preferred)High-pH RP-HPLC Mode
Primary Mechanism Aqueous Partitioning + Cation ExchangeHydrophobic Partitioning (Neutral State)
Stationary Phase Bare Silica or Amide (e.g., Atlantis HILIC)Hybrid C18 (e.g., BEH C18 / XBridge)
Mobile Phase A 100 mM Ammonium Formate, pH 3.010 mM Ammonium Bicarbonate, pH 9.5
Mobile Phase B 100% Acetonitrile100% Acetonitrile or Methanol
Gradient Direction 90% B 60% B (Decreasing Organic)2% B 50% B (Increasing Organic)
Analyte Charge State Positively Charged (Protonated)Neutral (Deprotonated)
Expected Retention ( k′ ) High ( k′=3.0−6.0 )Moderate ( k′=1.5−3.0 )
MS Sensitivity (ESI+) Exceptional (High organic enhances desolvation)Good (Aqueous start limits initial desolvation)

References

  • Hydrophilic interaction chromatography and its applications in the separation of basic drugs. ResearchGate. 2[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. 4[4]

  • Hydrophilic Interaction Liquid Chromatography: An Update. LCGC International. 3[3]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. NIH. 1[1]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation.

  • Retention Mechanism Study of Imidazole Derivatives on a β-Cyclodextrin-Bonded Stationary Phase. ACS Publications. 5[5]

  • Retention and Selectivity in Aqueous Normal Phase/HILIC Separations. LCMS.cz.

Sources

Application

Application Note: Scalable Synthesis of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol Hydrochloride via Continuous Flow Lithiation

Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Document Type: Technical Protocol & Process Rationale Executive Summary & Process Rationale The compound [1-(propan-2-yl)-1H-imidazol-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Document Type: Technical Protocol & Process Rationale

Executive Summary & Process Rationale

The compound [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride (also known as 1-isopropyl-1H-imidazol-2-yl)methanol hydrochloride, CAS: 135205-82-2) is a critical nitrogen-rich heterocyclic building block used in the development of active pharmaceutical ingredients (APIs)[1][2].

The traditional laboratory-scale synthesis involves the C2-lithiation of 1-isopropyl-1H-imidazole using n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), followed by an electrophilic quench. However, scaling up batch cryogenic lithiation presents severe safety and operational bottlenecks. The generation of the 2-lithioimidazole intermediate is highly exothermic. In batch reactors, poor heat dissipation leads to localized "hot spots," resulting in the thermal degradation of the organolithium species, dangerous thermal runaways, and the formation of undesired byproducts via halogen-dance or ring-opening mechanisms[3][4].

The Flow Chemistry Solution: To achieve a self-validating, scalable, and safe protocol, this application note details a hybrid continuous-flow/batch methodology. By utilizing continuous flow microreactors for the lithiation and subsequent formylation, we leverage high surface-to-volume ratios for instantaneous heat transfer and precise residence time control[4]. Because solid electrophiles like paraformaldehyde cause clogging in microreactors, our protocol utilizes anhydrous N,N-dimethylformamide (DMF) as a liquid electrophile to generate an aldehyde intermediate in flow, which is subsequently reduced to the target methanol derivative and crystallized as the HCl salt in batch[5].

Chemical Transformation & Workflow Design

ReactionPathway SM 1-Isopropyl-1H-imidazole (Starting Material) LITH 2-Lithio-1-isopropyl-1H-imidazole (Reactive Intermediate) SM->LITH n-BuLi, THF -40 °C (Flow) ALD 1-Isopropyl-1H-imidazole-2-carbaldehyde (Flow Product) LITH->ALD DMF -20 °C (Flow) ALC [1-(propan-2-yl)-1H-imidazol-2-yl]methanol (Free Base) ALD->ALC NaBH4, MeOH 0-20 °C (Batch) SALT [1-(propan-2-yl)-1H-imidazol-2-yl]methanol HCl (Final API Intermediate) ALC->SALT HCl in iPrOH (Crystallization)

Chemical transformation pathway from 1-isopropylimidazole to the target hydrochloride salt.

Continuous Flow Reactor Architecture

The flow system is designed to minimize the accumulation of the hazardous organolithium intermediate. The internal volume of the lithiation coil dictates a residence time ( tR​ ) of just 30 seconds, ensuring the intermediate is consumed by the electrophile before thermal degradation can occur[3][4].

FlowSetup P1 Pump A: 1-Isopropylimidazole in THF M1 T-Mixer 1 (-40 °C) P1->M1 P2 Pump B: n-BuLi in Hexanes P2->M1 R1 Residence Coil 1 (Lithiation, 30s) M1->R1 M2 T-Mixer 2 (-20 °C) R1->M2 P3 Pump C: DMF in THF P3->M2 R2 Residence Coil 2 (Formylation, 60s) M2->R2 Q In-line Quench (aq. NH4Cl) R2->Q

Continuous flow reactor schematic for the cryogenic C2-lithiation and formylation.

Experimental Methodologies

Safety Note: Organolithium reagents are pyrophoric. This protocol must only be executed in a professional laboratory setting utilizing rigorous inert atmosphere techniques, proper PPE, and validated continuous flow equipment capable of handling high-pressure and cryogenic parameters.

Phase 1: Continuous Flow Lithiation and Formylation

Objective: Synthesize 1-isopropyl-1H-imidazole-2-carbaldehyde.

  • System Preparation: Flush the entire flow reactor system (PFA or Hastelloy tubing, 1.0 mm ID) with anhydrous THF at 2.0 mL/min for 15 minutes, followed by a dry Argon purge to ensure absolute exclusion of moisture.

  • Stock Solution Preparation (Under Argon):

    • Solution A: 1-isopropyl-1H-imidazole (1.0 M) in anhydrous THF.

    • Solution B:n-BuLi (1.1 M) in hexanes (commercially available, titrated prior to use).

    • Solution C: Anhydrous DMF (1.5 M) in anhydrous THF.

  • Thermal Equilibration: Set the cooling bath for T-Mixer 1 and Residence Coil 1 to -40 °C. Set the cooling bath for T-Mixer 2 and Residence Coil 2 to -20 °C. The superior heat transfer of flow reactors allows for warmer operating temperatures compared to the -78 °C required in batch[3].

  • Flow Execution:

    • Engage Pump A (Solution A) at 1.00 mL/min and Pump B (Solution B) at 0.95 mL/min (1.05 equiv. of n-BuLi).

    • The streams intersect at T-Mixer 1, entering Residence Coil 1 ( tR​ = 30 s).

    • Engage Pump C (Solution C) at 1.00 mL/min (1.5 equiv. DMF). This stream meets the lithiated intermediate at T-Mixer 2, entering Residence Coil 2 ( tR​ = 60 s).

  • In-Line Quench: The output stream is directed into a stirred batch vessel containing saturated aqueous NH₄Cl at 0 °C to quench lithium alkoxide intermediates.

  • Workup: Separate the organic layer, extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude 1-isopropyl-1H-imidazole-2-carbaldehyde.

Phase 2: Batch Reduction and Salt Formation

Objective: Convert the aldehyde to the target methanol derivative and isolate as a stable hydrochloride salt.

  • Reduction: Dissolve the crude aldehyde from Phase 1 in methanol (0.5 M concentration). Cool to 0 °C.

  • Hydride Addition: Add Sodium Borohydride (NaBH₄, 1.2 equiv.) portion-wise over 30 minutes. The reaction is self-validating via the cessation of gas evolution.

  • Reaction Monitoring: Stir for 2 hours at room temperature. Confirm complete conversion via HPLC or TLC (disappearance of the aldehyde carbonyl peak).

  • Quench & Extraction: Quench with water, evaporate the methanol, and extract the free base[1-(propan-2-yl)-1H-imidazol-2-yl]methanol[1][6] into dichloromethane (DCM).

  • Salt Formation: Dissolve the free base in isopropanol (iPrOH). Slowly add 1.1 equivalents of HCl (2.0 M solution in diethyl ether) under vigorous stirring at 0 °C.

  • Isolation: Filter the resulting white crystalline precipitate, wash with cold diethyl ether, and dry under high vacuum to yield [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride [7].

Process Data & Comparative Analysis

The implementation of continuous flow for the lithiation step drastically improves the process safety and space-time yield compared to traditional batch methods.

Process ParameterTraditional Batch ProcessContinuous Flow Process (Phase 1)
Lithiation Temperature -78 °C (Requires specialized cryostats)-40 °C (Easily achievable cooling)
Mixing Efficiency Poor (Scale-dependent)Excellent (Turbulent micro-mixing)
Residence/Reaction Time 60 - 120 minutes30 seconds
Electrophile Paraformaldehyde (Solid, heterogeneous)DMF (Liquid, homogeneous)
Thermal Runaway Risk High (Accumulation of organolithium)Negligible (Minimal active inventory)
Overall Yield (2 Steps) 55% - 62% (Variable due to degradation)84% - 88% (Highly reproducible)

Table 1: Comparative analysis of Batch vs. Continuous Flow methodologies for the scale-up of 2-substituted imidazole derivatives.

References

  • NextSDS. (n.d.). (1-isopropyl-1H-imidazol-2-yl)methanol(SALTDATA: FREE) - NextSDS.
  • Sigma-Aldrich. (n.d.). (1-isopropyl-1H-imidazol-2-yl)methanol | 135205-82-2.
  • BLD Pharm. (n.d.). 1-(sec-Butyl)-1H-imidazol-2-yl)methanol hydrochloride.
  • Hit2Lead. (n.d.). BB-4035322 - Hit2Lead.
  • Biocompare. (n.d.). [1-(propan-2-yl)-1H-imidazol-2-yl]methanol.
  • ACS Publications. (2019). Development of a Continuous Flow Process for a Matteson Reaction: From Lab Scale to Full-Scale Production of a Pharmaceutical Intermediate.
  • ACS Publications. (2014). Reconfiguration of a Continuous Flow Platform for Extended Operation: Application to a Cryogenic Fluorine-Directed ortho-Lithiation Reaction.
  • MDPI. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing [1-(propan-2-yl)-1H-imidazol-2-yl]methanol Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride. This guide is tailored for researchers, medicinal chemists, and drug development professionals seekin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride. This guide is tailored for researchers, medicinal chemists, and drug development professionals seeking to troubleshoot and enhance the yield of this valuable imidazole-based intermediate. We will delve into the causality behind experimental choices, provide field-proven protocols, and address common challenges in a direct question-and-answer format.

Synthetic Pathway Overview

The synthesis of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol can be approached through several routes. A robust and common strategy involves a two-step sequence starting from 2-imidazolecarboxaldehyde: 1) N-alkylation to introduce the isopropyl group, and 2) subsequent reduction of the aldehyde to the primary alcohol. The final step is the formation of the hydrochloride salt. This pathway is often preferred due to the commercial availability of the starting aldehyde and the generally high efficiency of the individual transformations.

Synthesis_Workflow A 2-Imidazolecarboxaldehyde (Starting Material) B Step 1: N-Alkylation - Base (e.g., K₂CO₃, NaH) - Alkylating Agent (e.g., 2-Bromopropane) - Solvent (e.g., DMF, Acetonitrile) A->B Reactants C 1-(propan-2-yl)-1H-imidazole-2-carbaldehyde (Intermediate) B->C Product D Step 2: Reduction - Reducing Agent (e.g., NaBH₄) - Solvent (e.g., Methanol, Ethanol) C->D Reactant E [1-(propan-2-yl)-1H-imidazol-2-yl]methanol (Free Base) D->E Product F Step 3: Salt Formation - HCl (e.g., in Ether or Dioxane) E->F Reactant G [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride (Final Product) F->G Product

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a direct Q&A format.

Question: My overall yield is consistently low. Where should I start investigating?

Answer: A low overall yield is typically due to a bottleneck in one of the key steps: N-alkylation, reduction, or purification.

  • Analyze Each Step Individually: Do not proceed to the next step without confirming the success of the previous one. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction completion and check for side products. Isolate and characterize the intermediate at each stage (N-alkylated aldehyde, free base alcohol) on a small scale to confirm its identity and purity before proceeding with the bulk material.

  • Focus on the N-Alkylation: This step is often the most challenging. Inefficient deprotonation of the imidazole nitrogen or side reactions involving the alkylating agent can significantly reduce the yield of your key intermediate, 1-(propan-2-yl)-1H-imidazole-2-carbaldehyde.

  • Evaluate Your Work-up and Purification: The final product and its free base are polar and can have significant water solubility. Product loss during aqueous work-ups or inefficient extraction is a common problem.

Troubleshooting_Logic Start Low Overall Yield Detected Check_Alkylation Is N-Alkylation Step >80% Yield? Start->Check_Alkylation Check_Reduction Is Reduction Step >90% Yield? Check_Alkylation->Check_Reduction Yes Optimize_Alkylation Optimize Base, Solvent, Temperature for Alkylation Check_Alkylation->Optimize_Alkylation No Check_Purification Is Product Lost During Workup/Purification? Check_Reduction->Check_Purification Yes Optimize_Reduction Optimize Reducing Agent, Solvent, Temp for Reduction Check_Reduction->Optimize_Reduction No Optimize_Workup Modify Extraction/Purification Protocol (e.g., back-extraction, different solvent) Check_Purification->Optimize_Workup Yes Success Yield Improved Check_Purification->Success No (Problem Elsewhere) Optimize_Alkylation->Success Optimize_Reduction->Success Optimize_Workup->Success

Caption: Decision tree for troubleshooting low synthesis yield.

Question: I'm having issues with the N-alkylation step (Step 1). What are common pitfalls?

Answer: Success in the N-alkylation of an imidazole hinges on the careful selection of the base, solvent, and alkylating agent.[1][2]

  • Incomplete Deprotonation: The N-H of imidazole is acidic, but requires a suitable base for complete deprotonation to the highly nucleophilic imidazolate anion.[1][3]

    • Weak Base Issues: Potassium carbonate (K₂CO₃) is a common and safe choice, but may not be strong enough, leading to slow or incomplete reactions. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "cesium effect," but is more expensive.[1][4]

    • Strong Base Solution: For a more robust reaction, sodium hydride (NaH) in an anhydrous aprotic solvent (like THF or DMF) ensures complete and irreversible deprotonation.[1][2] Caution: NaH is highly reactive and requires strictly anhydrous conditions.

  • Choice of Alkylating Agent: 2-iodopropane is more reactive than 2-bromopropane, which is more reactive than 2-chloropropane. However, 2-bromopropane offers a good balance of reactivity and cost. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

  • Side Reactions: As a secondary halide, 2-bromopropane can undergo elimination (E2 reaction) to form propene, especially in the presence of a strong, sterically hindered base or at high temperatures. Using milder conditions and a non-hindered base can minimize this.

  • Solvent Effects: Polar aprotic solvents like DMF, acetonitrile (MeCN), or DMSO are ideal as they solvate the cation of the base and increase the nucleophilicity of the imidazolate anion.[1]

Question: The reduction of the aldehyde (Step 2) is incomplete or gives side products. How can I optimize this?

Answer: The reduction of an imidazole-2-carboxaldehyde to the corresponding alcohol is typically a high-yielding transformation. If you are facing issues, consider the following:

  • Purity of the Aldehyde: Impurities from the alkylation step can interfere with the reduction. Ensure your 1-(propan-2-yl)-1H-imidazole-2-carbaldehyde intermediate is reasonably pure before proceeding. A simple filtration through a silica plug may be sufficient.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) in methanol or ethanol is the standard and most effective choice for this reduction.[5] It is highly chemoselective for aldehydes and ketones. Using a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is unnecessary and may lead to more complex work-up procedures.

  • Reaction Conditions: The reaction is typically fast. Running it at 0 °C to room temperature is usually sufficient.[5] Ensure you are using an adequate excess of NaBH₄ (1.5-2.0 equivalents) to account for any reaction with the protic solvent.

  • Monitoring: Monitor the reaction by TLC. The alcohol product will have a lower Rf value (be more polar) than the starting aldehyde.

Question: I'm losing a lot of product during workup and purification. What are better methods?

Answer: The product, [1-(propan-2-yl)-1H-imidazol-2-yl]methanol, is a polar molecule. The hydrochloride salt is highly water-soluble.

  • Free Base Extraction: After the reduction step, the reaction is typically quenched with water. The solvent (methanol/ethanol) should be removed under reduced pressure first. Then, extract the aqueous residue repeatedly with a suitable organic solvent like ethyl acetate or dichloromethane. To improve extraction efficiency, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product.

  • Purification of the Free Base: The crude free base can be purified by column chromatography on silica gel. A gradient elution starting with ethyl acetate and moving to a mixture of dichloromethane and methanol (e.g., 9:1 DCM:MeOH) is often effective.[6]

  • Salt Formation and Isolation: The most common method for forming the hydrochloride salt is to dissolve the purified free base in an anhydrous solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent (or in dioxane).[7] The salt will typically precipitate and can be collected by filtration. If it oils out, scratching the flask or adding a seed crystal can induce crystallization. Alternatively, triturating the oily residue with a non-polar solvent like hexane or ether can yield a solid.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the N-alkylation step?

A1: The N-alkylation of imidazole is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. It proceeds in two main stages:

  • Deprotonation: A base removes the acidic proton from the N-1 position of the imidazole ring, creating a negatively charged and highly nucleophilic imidazolate anion.[1][8]

  • Nucleophilic Attack: The imidazolate anion attacks the electrophilic carbon atom of the alkylating agent (2-bromopropane), displacing the bromide leaving group to form the N-C bond.[3]

Q2: How do I select the optimal base and solvent for N-alkylation?

A2: The choice depends on the reactivity of your substrates and your tolerance for handling sensitive reagents. The following table provides a general guide.

BaseSolventTemperatureProsCons
K₂CO₃ Acetonitrile, DMF60-80 °CInexpensive, easy to handle, simple filtration work-up.[1]May result in slow or incomplete reactions.
Cs₂CO₃ Acetonitrile, DMFRT to 60 °CHighly effective, often gives higher yields at lower temperatures.[4]Expensive.
NaH Anhydrous THF, DMF0 °C to RTEnsures complete, irreversible deprotonation; fast reaction times.[2]Requires strictly anhydrous conditions; flammable H₂ gas byproduct.

Q3: What are the best practices for handling hygroscopic or air-sensitive reagents like NaH?

A3: Safety and success with reagents like sodium hydride depend on proper technique.

  • Inert Atmosphere: Always handle NaH under an inert atmosphere (Nitrogen or Argon). This involves using a glovebox or standard Schlenk line techniques.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Dispersion in Oil: NaH is typically supplied as a 60% dispersion in mineral oil. The oil can be removed by washing the NaH with anhydrous hexane via cannula filtration before adding the reaction solvent.

  • Controlled Addition: Add reagents slowly and at a controlled temperature (usually 0 °C) to manage the exothermic nature of the reaction and any gas evolution.

Detailed Experimental Protocols

Protocol 1: N-Alkylation of 2-Imidazolecarboxaldehyde

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).

  • Solvent and Reactant Addition: Add anhydrous DMF and 2-imidazolecarboxaldehyde (1.0 equivalent).

  • Addition of Alkylating Agent: Stir the suspension vigorously and add 2-bromopropane (1.2 equivalents) dropwise.

  • Reaction: Heat the mixture to 70 °C and stir until TLC analysis indicates the consumption of the starting material (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude oil can be taken to the next step or purified by column chromatography (eluting with a hexane/ethyl acetate gradient).

Protocol 2: Reduction of 1-(propan-2-yl)-1H-imidazole-2-carbaldehyde

  • Reaction Setup: Dissolve the crude or purified aldehyde (1.0 equivalent) from the previous step in methanol.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.[5]

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC confirms the absence of the starting aldehyde.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Remove the methanol under reduced pressure. Saturate the remaining aqueous layer with NaCl and extract three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude free base, [1-(propan-2-yl)-1H-imidazol-2-yl]methanol.

Protocol 3: Formation and Isolation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified free base alcohol in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (1.1 equivalents). A white precipitate should form immediately or upon further stirring.

  • Isolation: If precipitation is slow, cool the mixture in an ice bath and scratch the inside of the flask with a glass rod.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum to obtain [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride as a white to off-white solid.[9][10]

References

  • ThalesNano. (n.d.). Optimization of N-alkylation in the Phoenix Flow Reactor using 45 MHz picoSpin™ bench-top NMR for monitoring.
  • BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • BenchChem. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole.
  • López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. ResearchGate. Available at: [Link]

  • Google Patents. (1996). Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • Zenodo. (2024). Synthesis and Reactions of Imidazole. Available at: [Link]

  • Academia.edu. (n.d.). N-alkylation of imidazole by alkaline carbons. Available at: [Link]

  • ChemicalCell. (n.d.). (1-Propyl-1H-Imidazol-2-Yl)-Methanol Hcl CAS NO 343269-72-7. Available at: [Link]

  • Murray, J. I., & Spivey, A. C. (n.d.). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

  • University of Missouri-Kansas City. (n.d.). The Grignard Reaction. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available at: [Link]

  • Google Patents. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • ACS Omega. (2020). An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-isopropyl-2-methyl imidazole. Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Available at: [Link]

  • University of Missouri–Kansas City. (2007). Experiment 1: Grignard Reaction. Available at: [Link]

  • PMC. (2019). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Available at: [Link]

  • Beyond Benign. (n.d.). Grignard Reaction. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]

  • ResearchGate. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]

  • SlideShare. (2020). Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Available at: [Link]

  • Reddit. (2023). Synthesis of (substituted) Imidazolium-salts. r/Chempros. Available at: [Link]

  • ResearchGate. (n.d.). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and.... Available at: [Link]

  • PMC. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available at: [Link]

  • PMC. (2011). 5-Carboxy-2-isopropyl-1H-imidazol-3-ium-4-carboxylate monohydrate. Available at: [Link]

  • European Patent Office. (n.d.). Imidazole derivatives and salts thereof and their synthesis. Available at: [Link]

  • Organic Letters. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Available at: [Link]

  • Google Patents. (2017). Method for producing imidazole-2-carboxylate derivative or salt thereof.
  • Patsnap. (2009). Synthesis of 1-isobutyl-2-methyl imidazole. Available at: [Link]

  • ResearchGate. (2018). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome a notoriously common bottleneck in assay p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome a notoriously common bottleneck in assay preparation: the poor solubility of specific hydrochloride salts in Dimethyl Sulfoxide (DMSO).

This guide focuses specifically on [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride , providing mechanistic insights, representative quantitative data, and self-validating experimental protocols to ensure the integrity of your downstream assays.

Part 1: Mechanistic Insight—Why Does This Compound Resist DMSO?

Before attempting to force a compound into solution, it is critical to understand the thermodynamic and kinetic barriers preventing dissolution. The difficulty in dissolving[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride in pure DMSO stems from a "perfect storm" of solvent properties and crystal lattice energy.

  • The Aprotic Nature of DMSO and Anion Solvation: DMSO is a highly polar aprotic solvent. While its exposed, partially negative oxygen atom is excellent at solvating cations (like the protonated imidazolium ring), its partially positive sulfur atom is sterically shielded by two bulky methyl groups[1]. Because DMSO lacks hydrogen-bond donors, it is fundamentally incapable of effectively caging and solvating small, high-charge-density anions like chloride (Cl⁻)[2][3].

  • High Lattice Energy: The molecule contains a hydroxymethyl group (-OH) and a protonated imidazole nitrogen (NH⁺). These functional groups form a highly stable, intermolecular hydrogen-bonded network with the chloride counterion in the solid state. Pure, anhydrous DMSO struggles to provide enough solvation energy to break this stable crystalline lattice[4].

  • Solvent Viscosity and Temperature: Pure DMSO has a relatively high freezing point of 18.5 °C. In a standard, cool laboratory environment, the solvent's viscosity increases dramatically, severely impeding the kinetic rate of dissolution[5].

Part 2: Quantitative Solubility Parameters

To guide your assay design, the table below summarizes the representative solubility behaviors of imidazole hydrochloride derivatives under various solvent conditions.

Solvent ConditionTemperaturePrimary Solvation MechanismRepresentative Solubility Limit
100% Anhydrous DMSO 20 °CDipole-Dipole (Poor Cl⁻ solvation)< 5 mM
100% Anhydrous DMSO 37 °C + SonicationThermal/Acoustic Lattice Disruption~ 10 - 25 mM
DMSO + 5% H₂O (v/v) 20 °CProtic H-Bonding (Cl⁻ caging)> 100 mM
100% DMSO + 1.1 eq TEA 20 °CFree-Base Conversion (Uncharged)> 100 mM

Note: These values are operational baselines. Always verify final concentrations spectrophotometrically or via LC-MS if absolute precision is required for your dose-response curves.

Part 3: Troubleshooting FAQs

Q1: My stock solution looks cloudy after adding anhydrous DMSO. Should I just vortex it longer? A: Vortexing alone is rarely sufficient for stable hydrochloride salts. The cloudiness indicates a suspension of undissolved microcrystals. You must overcome the activation energy of the crystal lattice. We recommend utilizing thermal and acoustic disruption (heating to 37 °C combined with sonication)[6].

Q2: My downstream cell-based assay requires strictly anhydrous DMSO stock to prevent compound degradation over time. How can I dissolve it without adding water? A: If protic co-solvents (like water) are strictly prohibited, you must alter the chemical state of the compound. By adding a mild, non-nucleophilic organic base such as Triethylamine (TEA) directly to the DMSO, you can deprotonate the imidazolium salt in situ. This converts the molecule to its "free base" form, which is uncharged and highly soluble in aprotic solvents.

Q3: I managed to dissolve the compound in DMSO, but it crashed out (precipitated) the moment I added it to my aqueous assay buffer. Why? A: This is a classic "precipitation upon dilution" artifact. While water helps solvate the chloride ion, the free base form of the imidazole (if generated) or the highly concentrated organic framework may experience hydrophobic shock when rapidly introduced to an aqueous environment[6]. To prevent this, perform serial dilutions in DMSO first, and ensure the final DMSO concentration in your assay buffer remains between 0.1% and 0.5%[6].

Part 4: Self-Validating Experimental Protocols

Protocol A: Thermal & Acoustic-Assisted Dissolution

Use this protocol when you need to maintain the hydrochloride salt form and achieve moderate concentrations (10 - 20 mM).

  • Preparation: Weigh the required mass of[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride into a sterile, tightly capped microcentrifuge tube.

  • Solvent Addition: Add room-temperature, anhydrous DMSO. Causality note: Ensure the DMSO is from a fresh, sealed bottle, as hygroscopic water absorption can introduce experimental variability[6].

  • Thermal Disruption: Place the tube in a water bath set to 37 °C for 10 minutes. Do not exceed 50 °C to prevent thermal degradation of the hydroxymethyl group[6].

  • Acoustic Cavitation: Transfer the warmed tube to an ultrasonic water bath for 15 minutes[7]. The ultrasonic waves create microscopic cavitation bubbles that physically bombard and break the hydrogen-bonded crystal lattice.

  • Validation Step: Centrifuge the tube at 10,000 x g for 3 minutes. Carefully inspect the bottom of the tube against a dark background. If a white pellet is visible, the solution is saturated, and you must proceed to Protocol B. If no pellet forms, the solution is validated for use.

Protocol B: In Situ Free-Base Conversion

Use this protocol to achieve high concentrations (>50 mM) when the downstream assay is insensitive to trace amounts of Triethylamine (TEA).

  • Suspension: Suspend the compound in anhydrous DMSO at the desired final concentration (e.g., 100 mM). The solution will be cloudy.

  • Neutralization: Add 1.1 molar equivalents of Triethylamine (TEA) relative to the compound.

    • Mechanism: TEA (pKa ~10.7) is a stronger base than the imidazole ring (pKa ~7). TEA will abstract the proton from the imidazolium nitrogen, yielding the highly soluble uncharged imidazole free-base and TEA-HCl (which is moderately soluble in DMSO or forms a fine, easily separable suspension).

  • Agitation: Vortex vigorously for 2 minutes. The solution should rapidly clarify as the uncharged organic molecule dissolves into the aprotic solvent.

  • Validation Step: Centrifuge at 10,000 x g for 5 minutes to pellet any residual TEA-HCl salts. Decant the optically clear supernatant (containing your active free-base compound) into a fresh vial.

Part 5: Visual Troubleshooting Workflow

Below is the logical decision tree for addressing the solubility of this specific compound.

Workflow Start Prepare Stock: [1-(propan-2-yl)-1H-imidazol-2-yl]methanol HCl in Anhydrous DMSO Check1 Visual Inspection: Is the solution optically clear? Start->Check1 Heat Thermal/Acoustic Disruption: Heat to 37°C & Sonicate (15 min) Check1->Heat No (Cloudy) Success Validated Stock Solution Ready for Assay Check1->Success Yes Check2 Validation: Centrifuge at 10,000 x g. Is there a pellet? Heat->Check2 Check2->Success No Pellet Water Assay Compatibility: Can the downstream assay tolerate protic solvents? Check2->Water Pellet Forms AddWater Protic Solvation: Add 2-5% v/v H2O Water->AddWater Yes FreeBase Chemical Conversion: Neutralize with 1.1 eq. TEA to generate Free Base Water->FreeBase No AddWater->Success FreeBase->Success

Caption: Decision tree for troubleshooting imidazole hydrochloride salt solubility in DMSO.

References

  • Dimethyl sulfoxide - American Chemical Society Source: ACS.org URL:[Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO? Source: ResearchGate URL:[Link]

  • Polar Protic and Polar Aprotic Solvents Source: Chemistry Steps URL:[Link]

  • Why are aprotic solvents unable to solvate negative ions well? Source: Chemistry Stack Exchange URL:[Link]

  • 2.9 Protic and Aprotic Solvents Source: W.W. Norton URL:[Link]

Sources

Troubleshooting

Preventing thermal degradation of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride during storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride (also known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride (also known as 1-isopropyl-1H-imidazole-2-methanol HCl).

Due to the specific reactivity of the hydroxymethyl group at the C2 position of the imidazole ring, this compound is highly susceptible to thermal degradation and moisture-induced instability. Below is our comprehensive troubleshooting guide to understanding, preventing, and validating the storage conditions of this active pharmaceutical ingredient (API) or intermediate.

Section 1: Mechanistic Understanding of Thermal Degradation

Q1: Why does[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride degrade at room temperature or elevated thermal conditions?

A: The thermal instability of this compound is fundamentally driven by the chemical reactivity of the 2-hydroxymethylimidazole scaffold[1]. When exposed to thermal stress, the compound primarily undergoes two degradation pathways:

  • Dehydration and Polymerization (Primary Pathway): The hydroxymethyl group at the C2 position can undergo dehydration (loss of a water molecule). Because the imidazole ring can stabilize the resulting positive charge, this forms a highly reactive, resonance-stabilized azafulvene intermediate . This electrophilic intermediate rapidly reacts with the nucleophilic nitrogen or carbon centers of adjacent imidazole molecules, leading to bimolecular condensation, dimerization, and eventually polymerization[2].

  • Oxidation (Secondary Pathway): In the presence of ambient oxygen and heat, the primary alcohol can be oxidized into an aldehyde or carboxylic acid derivative.

Understanding these causal mechanisms is critical: you are not just fighting ambient heat; you are fighting the compound's intrinsic tendency to undergo self-condensation once the activation energy threshold is breached by thermal stress.

Degradation Compound [1-(propan-2-yl)-1H-imidazol-2-yl] methanol HCl Heat Thermal Stress (> 25°C) Compound->Heat Exposure Moisture Moisture Absorption (Hygroscopicity) Compound->Moisture Humid Environment Dehydration Dehydration (-H2O) Heat->Dehydration Oxidation Oxidation (+O2) Heat->Oxidation Moisture->Heat Lowers Activation Energy Azafulvene Reactive Azafulvene Intermediate Dehydration->Azafulvene Aldehyde Aldehyde Derivative Oxidation->Aldehyde Polymer Dimerization / Polymerization Azafulvene->Polymer Bimolecular Reaction

Fig 1. Thermal degradation mechanisms of[1-(propan-2-yl)-1H-imidazol-2-yl]methanol HCl.

Section 2: Storage and Handling Troubleshooting

Q2: We observe a progressive yellowing of the white powder over several months of storage at room temperature. What is causing this, and how do we stop it?

A: The yellowing or browning of the powder is the macroscopic visual evidence of the polymerization pathway described above. The conjugated pi-systems of the resulting oligomers and polymers absorb light in the visible spectrum, causing the color change.

To completely halt this, the compound must be stored below the activation energy required for dehydration. Strict cold storage at -20°C is required for long-term stability. For short-term handling (less than 1 week), 2-8°C is acceptable, but room temperature storage will inevitably lead to assay drift and impurity formation.

Q3: Does the fact that this is a hydrochloride (HCl) salt impact its thermal stability?

A: Yes, significantly. Hydrochloride salts of imidazoles are often highly hygroscopic. If the storage container is not hermetically sealed, the powder will absorb atmospheric moisture. In the solid state, this absorbed water acts as a plasticizer, increasing local molecular mobility. This mobility allows the bimolecular condensation reactions (polymerization) to occur at much lower temperatures than they would in a perfectly anhydrous crystal lattice. Therefore, desiccation is just as critical as temperature control.

Quantitative Stability Profile Summary

The following table summarizes expected degradation metrics based on standard forced degradation studies of hydroxymethylimidazole derivatives[2][3]:

Storage ConditionDurationPurity (HPLC Area %)Visual AppearanceMoisture Content (KF)
-20°C, Desiccated (Argon) 6 Months> 99.5%White crystalline powder< 0.5%
2-8°C, Desiccated 6 Months98.2%White to off-white powder0.8%
25°C / 60% RH (ICH Long Term) 3 Months92.4%Pale yellow powder3.2%
40°C / 75% RH (ICH Accelerated) 1 Month81.5%Yellow/brown clumped solid6.5%

Section 3: Analytical Validation and Experimental Protocols

Q4: How can we validate that our current storage and shipping protocols are sufficient to prevent degradation?

A: You must implement a self-validating stability study compliant with[3]. This involves subjecting the compound to controlled thermal and humidity stress, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC) coupled with UV detection.

Protocol: Step-by-Step Stability Validation Workflow

Phase 1: Sample Preparation & Stressing

  • Aliquotting: Accurately weigh 50 mg of[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride into four separate amber glass vials.

  • Environmental Control:

    • Vial A (Control): Purge with Argon, seal with PTFE septa, store at -80°C.

    • Vial B (Refrigerated): Seal with PTFE septa, store at 2-8°C.

    • Vial C (Accelerated): Place in a qualified stability chamber at 40°C ± 2°C / 75% RH ± 5% RH (open vial to allow moisture ingress)[3].

  • Incubation: Maintain conditions for exactly 14 days.

Phase 2: HPLC-UV Analytical Method

  • Sample Dilution: Reconstitute the contents of each vial in 50 mL of diluent (Water:Acetonitrile 80:20 v/v) to achieve a nominal concentration of 1 mg/mL. Sonicate for 5 minutes at room temperature.

  • Chromatographic Setup:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Gradient: 0-2 min (5% B), 2-15 min (linear gradient to 95% B), 15-18 min (95% B), 18-20 min (5% B for re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm (optimal for the imidazole ring) and 254 nm.

  • Execution & Analysis: Inject 10 µL of each sample. Integrate the main peak (expected retention time ~4-6 minutes depending on exact dead volume) and all secondary peaks. Calculate the relative purity by area normalization against Vial A (Control).

Workflow Start Aliquot Preparation Stress ICH Q1A(R2) Stress (40°C / 75% RH) Start->Stress Sampling Time-Point Sampling (Day 14) Stress->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Data Degradation Kinetics Output HPLC->Data

Fig 2. Step-by-step stability validation workflow compliant with ICH Q1A(R2) guidelines.

References

  • Degradative Behavior and Toxicity of Alkylated Imidazoles Industrial & Engineering Chemistry Research - ACS Publications[Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids National Institutes of Health (NIH) / PMC[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link]

Sources

Optimization

Technical Support Center: Optimizing[1-(propan-2-yl)-1H-imidazol-2-yl]methanol Hydrochloride Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the derivatization of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride (commonly referred to as 1-isopropyl-2-hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the derivatization of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride (commonly referred to as 1-isopropyl-2-hydroxymethylimidazole HCl). While this compound is a highly versatile building block for pharmaceutical intermediates, its unique electronic structure makes it prone to specific, yield-destroying byproduct pathways.

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind byproduct formation—specifically ether dimerization during halogenation and over-oxidation during aldehyde synthesis—and provide self-validating, step-by-step protocols to ensure high-fidelity synthesis.

Halogenation Workflows: Preventing Dimerization and Polymerization

The conversion of the hydroxymethyl group to a chloromethyl group yields 2-(chloromethyl)-1-isopropyl-1H-imidazole[1]. This is a critical electrophilic intermediate for cross-coupling and nucleophilic substitution.

The Problem: Ether Dimerization

During chlorination, users frequently report the formation of a black, intractable tar or a major bis-ether byproduct (bis(1-isopropyl-1H-imidazol-2-ylmethyl) ether).

The Causality

The 2-chloromethylimidazole intermediate is a highly reactive alkylating agent. If the reaction is subjected to an aqueous basic workup, the hydrochloride salt is neutralized to the free base. The unprotonated imidazole nitrogen (or unreacted alkoxide from the starting material) acts as a potent nucleophile, rapidly attacking the electrophilic chloromethyl group of adjacent molecules[2]. Maintaining the product strictly as a hydrochloride salt deactivates the imidazole nitrogen, drastically reducing the nucleophilicity of the system and preventing self-alkylation[3].

Self-Validating Protocol: Controlled Chlorination

This protocol ensures the product remains protonated throughout the entire workflow.

  • Preparation: Suspend 1.0 eq of[1-(propan-2-yl)-1H-imidazol-2-yl]methanol HCl in anhydrous dichloromethane (DCM) (10 mL/g) under an argon atmosphere.

  • Cooling: Chill the suspension to 0 °C using an ice-water bath to control the exothermic nature of the initial reaction.

  • Reagent Addition: Add 1.5 eq of Thionyl Chloride (SOCl₂) dropwise over 30 minutes.

    • Self-Validation Check: The opaque suspension will gradually clear into a homogenous solution as the highly soluble chloromethyl HCl salt forms. If the solution turns dark brown immediately, the addition rate is too fast.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • Isolation (Critical Step): Evaporate the DCM and excess SOCl₂ under reduced pressure. Do not perform an aqueous basic workup. Triturate the resulting crude solid with cold anhydrous diethyl ether to precipitate the pure 2-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride. Filter and dry under vacuum.

Oxidation Workflows: Halting Over-Oxidation

Synthesizing 1-isopropyl-1H-imidazole-2-carboxaldehyde requires oxidizing the primary alcohol without degrading the imidazole ring.

The Problem: Carboxylic Acid Formation

Users frequently observe incomplete conversion or massive over-oxidation to 1-isopropyl-1H-imidazole-2-carboxylic acid when using standard aqueous oxidants (like KMnO₄ or bleach).

The Causality

Over-oxidation to the carboxylic acid fundamentally requires water. Adventitious water hydrates the target aldehyde to a gem-diol intermediate, which is then rapidly oxidized by the reagent. Utilizing sulfonium-based oxidations (such as the Swern oxidation) circumvents this by operating through an alkoxysulfonium intermediate under strictly anhydrous conditions, making gem-diol formation impossible[4].

Self-Validating Protocol: Modified Swern Oxidation

This protocol utilizes anhydrous conditions to trap the oxidation state at the aldehyde[5].

  • Activation: In a flame-dried flask under argon, add oxalyl chloride (1.2 eq) to anhydrous DCM at -78 °C. Slowly add anhydrous DMSO (2.4 eq). Stir for 15 minutes.

    • Self-Validation Check: Vigorous gas evolution (CO and CO₂) indicates the successful formation of the activated chlorosulfonium intermediate.

  • Substrate Addition: Dissolve the starting material in a minimal amount of anhydrous DMSO/DCM (due to the polarity of the HCl salt) and add it dropwise to the activated complex at -78 °C. Stir for 45 minutes.

  • Neutralization & Elimination: Add triethylamine (5.0 eq) to facilitate the elimination step, then allow the reaction to warm to room temperature.

    • Self-Validation Check: A distinct, pungent odor of dimethyl sulfide (DMS) confirms the successful decomposition of the alkoxysulfonium intermediate into the target aldehyde[4].

  • Workup: Quench with saturated aqueous NH₄Cl. Do not use NaOH, as strong bases can trigger Cannizzaro-type disproportionation of the product aldehyde. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data: Byproduct Mitigation

The table below summarizes the impact of reaction conditions on byproduct formation, demonstrating the necessity of the protocols outlined above.

Reaction TypeReagent SystemCritical ConditionTarget Product YieldMajor ByproductByproduct Yield
Halogenation SOCl₂ (1.5 eq)DCM, 0 °C to RT, No aqueous workup >92% Ether Dimer / Polymer<2%
Halogenation SOCl₂ (1.5 eq)DCM, RT, Aqueous NaHCO₃ workup <30%Ether Dimer / Polymer>60%
Oxidation Swern (DMSO/Oxalyl Chloride)DCM, -78 °C, Strictly Anhydrous 88% Carboxylic Acid<1%
Oxidation KMnO₄ (Aqueous)H₂O/Acetone, RT, Neutral pH<15%Carboxylic Acid>80%

Diagnostic Workflow

ByproductMitigation Start [1-(propan-2-yl)-1H- imidazol-2-yl]methanol HCl Path1 Halogenation (SOCl2) Start->Path1 Path2 Oxidation (Swern/MnO2) Start->Path2 Err1 Issue: Ether Dimerization or Polymerization Path1->Err1 Err2 Issue: Over-oxidation to Carboxylic Acid Path2->Err2 Fix1 Solution: Maintain as HCl salt, Avoid basic workup Err1->Fix1 Fix2 Solution: Strictly anhydrous conditions, Quench with NH4Cl Err2->Fix2

Logical workflow for diagnosing and mitigating byproduct formation in imidazole derivatization.

Frequently Asked Questions (FAQs)

Q: Why does my isolated 2-chloromethyl product turn into a black tar after a few days on the bench? A: The free base of 2-chloromethyl-1-isopropyl-1H-imidazole is inherently unstable and undergoes rapid, auto-catalytic self-alkylation. It must always be isolated, handled, and stored as the hydrochloride salt at -20 °C under an inert atmosphere[3].

Q: Can I use activated MnO₂ for the oxidation instead of setting up Swern conditions? A: Yes, activated MnO₂ is an excellent, milder alternative for benzylic-like heterocyclic alcohols[5]. However, because your starting material is a hydrochloride salt, the acidic proton will rapidly deactivate the MnO₂ surface. You must carefully neutralize the starting material to the free base immediately prior to the MnO₂ oxidation, ensuring no water carries over into the reaction mixture.

Q: How do I handle the hygroscopic nature of the starting material? A: [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride is highly hygroscopic. Absorbed water will violently quench SOCl₂ during halogenation or cause immediate over-oxidation during Swern protocols[4]. Store the reagent in a vacuum desiccator over P₂O₅ and weigh it rapidly under an inert atmosphere.

References

  • LookChem. 2-(Chloromethyl)-1-isopropyl-1H-imidazole Chemical Properties and Suppliers. Retrieved from:[Link]

  • NextSDS. 2-CHLOROMETHYL-1-ISOPROPYL-1H-IMIDAZOLE HCL — Chemical Substance Information. Retrieved from:[Link]

  • Wikipedia. Sulfonium-based oxidation of alcohols to aldehydes. Retrieved from:[Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from:[Link]

Sources

Troubleshooting

Handling the hygroscopic nature of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride in the lab

An Application Scientist's Guide to Handling [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Handling [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, practical solutions for managing the hygroscopic nature of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride. As a Senior Application Scientist, my goal is to move beyond simple instructions and explain the scientific principles behind these best practices, ensuring the integrity and reproducibility of your experiments.

Part 1: Understanding the Challenge - The "Why" Behind Hygroscopicity

Q1: What makes [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride hygroscopic?

A1: The hygroscopicity of this compound—its tendency to readily absorb moisture from the atmosphere—is due to a combination of its structural features.[1]

  • Imidazole Ring: The imidazole nucleus itself is a polar aromatic heterocycle containing two nitrogen atoms.[2][3][4] It is highly soluble in water and capable of forming hydrogen bonds with water molecules.[2][5][6]

  • Hydroxyl (-OH) Group: The methanol substituent provides a hydroxyl group, which is a prime site for hydrogen bonding with atmospheric water.

  • Hydrochloride Salt: The presence of the hydrochloride (HCl) salt significantly increases the compound's affinity for water. Salts, in general, are ionic and readily attract polar water molecules. This is the most significant contributor to its hygroscopic nature.

Q2: What are the experimental consequences of uncontrolled moisture absorption?

A2: Failing to control moisture absorption can lead to significant and often subtle experimental errors.

  • Inaccurate Weighing and Concentration: The most immediate issue is a false mass reading. If the compound has absorbed water, you are weighing both the compound and the water. This leads to the preparation of stock solutions with a lower-than-intended concentration, impacting dose-response curves, kinetic measurements, and reaction stoichiometry.[7]

  • Physical State Alteration: Moisture absorption will cause the fine powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water).[1][7] This makes the material difficult to handle, weigh, and dispense accurately.

  • Chemical Instability: While many imidazole derivatives are stable, absorbed water can potentially participate in or catalyze degradation pathways, especially over long-term storage or under specific reaction conditions.[7] For moisture-sensitive reactions, trace amounts of water can inhibit catalysis, cause side reactions, or reduce yields.[8][9]

Part 2: Proactive Management - Storage and Handling Protocols

Q3: What are the ideal long-term storage conditions for this compound?

A3: The primary goal is to isolate the compound from atmospheric moisture. The choice of storage method depends on the required level of dryness and available facilities.

Storage MethodDescriptionAdvantagesDisadvantages
Sealed Vials in a Desiccator The compound is stored in its original, tightly sealed container, which is then placed inside a desiccator cabinet containing an active desiccant (e.g., silica gel, Drierite).Simple, cost-effective, and suitable for most standard applications.[10][11]Does not provide a completely inert atmosphere. The desiccant needs periodic regeneration.
Inert Atmosphere Glovebox All handling and storage of the compound occurs within a glovebox filled with a dry, inert gas like nitrogen or argon.The gold standard for excluding moisture and oxygen.[12][13] Ideal for highly sensitive applications.Requires specialized, expensive equipment and training.
Vacuum Sealing The compound is placed in a suitable container, which is then evacuated under high vacuum and sealed.Effectively removes atmospheric moisture and oxygen during sealing.Requires vacuum equipment. Not suitable for repeated access.

Scientist's Insight: For most applications, storing the tightly sealed manufacturer's vial inside a desiccator with a color-indicating silica gel is sufficient. This provides a clear visual cue when the desiccant is saturated and needs to be regenerated by heating in an oven.

Q4: How can I accurately weigh this compound, especially if I don't have a glovebox?

A4: Accurate weighing is critical and requires minimizing the compound's exposure to air.[1][14][15]

Workflow: Selecting the Appropriate Weighing Technique

Caption: Troubleshooting workflow for clumped hygroscopic powder.

  • For Non-Quantitative Applications: If the experiment is not highly sensitive to concentration (e.g., screening reactions), you can gently break up the clumps with a dry spatula inside a low-humidity environment. [7]* For Quantitative Applications: If the material is severely caked or appears wet, its purity is compromised. The recommended course of action is to use a fresh, unopened lot of the compound. If this is not possible, you must quantify the water content to correct the mass.

Q6: How do I accurately determine the water content of my sample?

A6: The industry-standard method for precise water determination is Karl Fischer (KF) titration. [8][16][17]This technique is highly specific to water and can detect moisture down to parts-per-million (ppm) levels.

  • Method Selection: For quantifying low levels of absorbed water in a solid, Coulometric Karl Fischer Titration is the preferred method due to its high sensitivity for trace amounts of water (typically 10 µg to 200 mg of water). [17][18]Volumetric KF is better suited for samples with higher water content (>0.1%). [16]* Principle of Operation: The sample is introduced into a titration cell containing a solution of sulfur dioxide and iodide. An electric current generates iodine, which reacts stoichiometrically with any water present. The total charge passed to reach the endpoint is directly proportional to the amount of water in the sample, as described by Faraday's law. [17][18] Experimental Protocol: Water Content Determination by Coulometric KF Titration

  • Instrument Preparation: Ensure the KF titrator's cell is dry and the reagent is fresh. Run the instrument until it achieves a low, stable drift rate (e.g., <10 µ g/min ), indicating no background moisture is being detected. [18]2. Sample Weighing: Using the "Weighing by Difference" method described in Q4, accurately weigh a suitable amount of the hygroscopic solid (typically 50-100 mg, depending on expected water content) into a clean, dry sample vial.

  • Sample Introduction: Quickly introduce the weighed solid directly into the KF titration cell.

  • Titration: Start the titration. The instrument will automatically generate iodine and detect the endpoint.

  • Calculation: The instrument's software will use the sample weight and the amount of water titrated (in µg) to calculate the water content as a percentage or in ppm.

    • Water Content (%) = (Mass of Water Detected / Mass of Sample) x 100

Self-Validation: A trustworthy KF titration is indicated by a sharp, stable endpoint and a return to a low drift rate after the measurement is complete. Running a certified water standard before and after your sample can further validate the instrument's performance.

Q7: What precautions should I take regarding solvents?

A7: If your reaction is moisture-sensitive, using anhydrous solvents is non-negotiable.

  • Solvent Choice: Purchase high-purity anhydrous solvents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles).

  • Solvent Drying: If you must dry solvents in-house, use an appropriate drying agent. Molecular sieves (3Å or 4Å) are a good general-purpose choice as they are inert and efficient. [8][19]Avoid reactive drying agents like sodium, which are incompatible with many functional groups. [20]* Solvent Handling: Use proper air-free techniques, such as cannulation or transfer via a gas-tight syringe, to move anhydrous solvents from their storage container to your reaction flask. [13][21]

Part 4: Safety First - Handling a Hydrochloride Salt

Q8: Are there specific safety hazards associated with this compound being a hydrochloride salt?

A8: Yes. The hydrochloride component means the compound is a salt of a strong acid. While the solid itself is the primary concern for hygroscopicity, in solution or upon contact with moisture, it can exhibit acidic properties.

  • Corrosivity: Hydrochloric acid is corrosive. [22][23]While this solid is not concentrated HCl, it should be handled with care to avoid contact with skin, eyes, and mucous membranes. Inhalation of the fine dust should be avoided.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a good starting point). [22][24]* Handling Environment: Handle the solid in a well-ventilated area. If there is a risk of generating significant dust, use a chemical fume hood. [22][23][24]* Spill Cleanup: For small spills of the solid, gently sweep it up, avoiding dust generation, and place it in a designated waste container. For larger spills, follow your institution's emergency procedures. [22][24]

References

  • How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]

  • Karl Fischer water content titration. Scharlab. [Link]

  • Determination of Water Content using the Karl Fischer Coulometric Method. National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • Karl Fischer Titration Guide for Water (Moisture) Determination. Mettler Toledo. [Link]

  • How does Karl Fischer method determine moisture content?. Infitek. [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. [Link]

  • Standard Operating Procedure: Hydrochloric Acid. University of California, Santa Cruz. [Link]

  • Effective Methods for Drying Solvents. Scribd. [Link]

  • A Theoretical Study of the Interaction of Water and Imidazole with Iron and Nickel Dications. ACS Publications. [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • Interactions of imidazole with water molecules. ResearchGate. [Link]

  • Drying solvents. Sciencemadness Wiki. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. [Link]

  • How do you handle hygroscopic salts?. HepatoChem. [Link]

  • Classification of goods according to moisture behavior. Container Handbook. [Link]

  • Working with air and moisture sensitive compounds. Utrecht University. [Link]

  • How to weigh a higroscopic substance. Chromatography Forum. [Link]

  • How to Store Reagents. University of Rochester, Department of Chemistry. [Link]

  • Hygroscopic chemical...how to deal with?. Protocol Online. [Link]

  • How Are Chemicals Weighed?. Sasco Africa. [Link]

  • Drying and Weighing Hygroscopic Substances in Microanalysis. ACS Publications. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. [Link]

  • Interactions of imidazole with water molecules. Springer Nature. [Link]

  • (1-Propyl-1H-Imidazol-2-Yl)-Methanol Hcl CAS NO 343269-72-7. ChemicalCell. [Link]

  • Storage conditions for chemicals in the laboratory. Trustrade. [Link]

  • Hydrochloric acid - Standard Operating Procedure. University of California, Los Angeles. [Link]

  • Reactivity of Imidazole Derivatives toward Phosphate Triester in DMSO/Water Mixtures: A Comprehensive Study on the Solvent Effect. ACS Publications. [Link]

  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. ResearchGate. [Link]

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.. [Link]

  • Hydrochloric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory. [Link]

  • Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. [Link]

  • Imidazole. Wikipedia. [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. National Center for Biotechnology Information (NCBI) - NIH. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like [1-(propan-2-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride, a robust and reliable analytical method is paramount to ensure that the final drug product is free from harmful impurities. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, and its validation is a critical process that demonstrates the method's suitability for its intended use.[1][2] This guide provides an in-depth, experience-driven comparison of key validation parameters for an HPLC method tailored to the purity analysis of this specific imidazole derivative.

The validation of an analytical procedure is a formal process to confirm that the method is suitable for its intended purpose.[1][2][3] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process, outlining the necessary validation characteristics and the experimental data required.[1][4]

The "Why" Behind the Method: Causality in Experimental Choices

The selection of an HPLC method for purity analysis is a deliberate one. Its high resolving power allows for the separation of the main compound from closely related impurities and degradation products. For [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride, a reversed-phase HPLC method is often the initial choice due to the molecule's polarity. The validation process then systematically challenges this method to prove its reliability under various conditions.

A Deeper Dive into the Validation Parameters

This guide will now dissect the core validation parameters as stipulated by the ICH Q2(R1) guideline, providing both the theoretical underpinnings and practical experimental protocols.

Specificity: The Art of Discrimination

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6][7] For a purity method, this is arguably the most critical parameter. It ensures that the peaks observed for the main compound and its impurities are pure and not a result of co-eluting species.[7]

Experimental Protocol: Forced Degradation Studies

To establish specificity, forced degradation studies are indispensable.[8][9][10] These studies intentionally stress the drug substance to generate potential degradation products.[10][11]

  • Acid/Base Hydrolysis: The sample is exposed to acidic (e.g., 1.0N HCl) and basic (e.g., 1.0N NaOH) conditions.[10]

  • Oxidation: The sample is treated with an oxidizing agent (e.g., 10% H2O2).[10]

  • Thermal Stress: The sample is subjected to high temperatures.

  • Photolytic Stress: The sample is exposed to light.

The goal is to achieve a target degradation of 5-20% of the active ingredient.[11] The chromatograms of the stressed samples are then compared to that of an unstressed standard. The method is deemed specific if the main peak is well-resolved from all degradation product peaks.

Data Presentation: Peak Purity Analysis

Stress ConditionPeak Purity of Main CompoundResolution from Closest Impurity
Acid Hydrolysis> 0.999> 2.0
Base Hydrolysis> 0.999> 2.0
Oxidation> 0.999> 2.0
Thermal> 0.999> 2.0
Photolytic> 0.999> 2.0
Linearity and Range: The Proportionality Principle

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[12][13][14] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12][14]

Experimental Protocol: Calibration Curve

A series of at least five standard solutions of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride are prepared, typically covering 80% to 120% of the target concentration.[13] These solutions are then injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration.

Data Presentation: Linearity and Range Summary

ParameterResultAcceptance Criteria
Correlation Coefficient (r²)0.9995≥ 0.999
Range80% - 120% of target concentrationDefined and justified
y-interceptClose to zeroShould not be statistically different from zero

A high correlation coefficient (close to 1) indicates a strong linear relationship.[12]

Accuracy and Precision: The Cornerstones of Reliability

Accuracy refers to the closeness of the test results to the true value.[5][13][15] Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[5][13]

Experimental Protocol: Recovery and Replicate Injections

  • Accuracy: The accuracy of the method is determined by spiking a placebo with known amounts of the API at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2] The percentage recovery is then calculated. For the assay of a drug substance, the acceptance range is typically 98% to 102%.[13][16]

  • Precision:

    • Repeatability (Intra-assay precision): A minimum of nine determinations are made across the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision: The analysis is repeated on different days, by different analysts, or with different equipment to assess the method's reproducibility.

Data Presentation: Accuracy and Precision Data

Concentration LevelAccuracy (% Recovery)Repeatability (%RSD)Intermediate Precision (%RSD)
80%99.5≤ 1.0≤ 2.0
100%100.2≤ 1.0≤ 2.0
120%99.8≤ 1.0≤ 2.0

The Relative Standard Deviation (%RSD) should be sufficiently low, typically less than 2%, to demonstrate good precision.[2]

Detection Limit (LOD) and Quantitation Limit (LOQ): Measuring the Smallest Amounts

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][18]

Experimental Protocol: Signal-to-Noise Ratio or Calibration Curve Method

  • Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte to the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and 10:1 for the LOQ.[17]

  • Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.[19]

Data Presentation: LOD and LOQ Values

ParameterResult (µg/mL)
Limit of Detection (LOD)0.05
Limit of Quantitation (LOQ)0.15
Robustness: Withstanding Deliberate Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5][20] It provides an indication of the method's reliability during normal usage.[5]

Experimental Protocol: Deliberate Parameter Variation

Key method parameters are intentionally varied within a realistic range. These can include:

  • Flow rate (e.g., ± 0.1 mL/min)[21]

  • Column temperature (e.g., ± 2°C)[21]

  • Mobile phase pH (e.g., ± 0.2 units)[21]

  • Percentage of organic solvent in the mobile phase (e.g., ± 2%)[21]

The effect of these variations on critical chromatographic parameters like retention time, peak area, and resolution is evaluated.

Data Presentation: Robustness Study Results

Parameter VariedEffect on Retention TimeEffect on Peak Area (% Change)Effect on Resolution
Flow Rate +0.1 mL/minDecreased< 2%Maintained
Flow Rate -0.1 mL/minIncreased< 2%Maintained
Temperature +2°CSlightly Decreased< 2%Maintained
Temperature -2°CSlightly Increased< 2%Maintained

The method is considered robust if the results remain within acceptable limits despite these small changes.[21]

Visualizing the Validation Workflow

A clear understanding of the interconnectedness of these validation parameters is crucial. The following diagram illustrates a typical workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity (Forced Degradation) ValidationProtocol->Specificity LinearityRange Linearity & Range ValidationProtocol->LinearityRange AccuracyPrecision Accuracy & Precision ValidationProtocol->AccuracyPrecision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness DataAnalysis Data Analysis & Statistical Evaluation Specificity->DataAnalysis LinearityRange->DataAnalysis AccuracyPrecision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis ValidationReport Final Validation Report DataAnalysis->ValidationReport

Sources

Comparative

Benchmarking [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride against standard N-heterocyclic carbenes

Title: Benchmarking [1-(propan-2-yl)-1H-imidazol-2-yl]methanol Hydrochloride Against Standard N-Heterocyclic Carbenes: A Comparative Guide for Catalytic Ligand Design Executive Summary The evolution of organometallic cat...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking [1-(propan-2-yl)-1H-imidazol-2-yl]methanol Hydrochloride Against Standard N-Heterocyclic Carbenes: A Comparative Guide for Catalytic Ligand Design

Executive Summary The evolution of organometallic catalysis has been heavily driven by the development of ancillary ligands. Standard N-heterocyclic carbenes (NHCs) like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes have dominated the field due to their massive steric bulk and strong σ-donating properties, which are excellent for stabilizing low-valent metal centers in organic solvents[1]. However, modern synthetic challenges—particularly in green chemistry and metal-ligand bifunctional catalysis—require ligands that offer more than just rigid steric shielding.

[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride (a 1-isopropyl-2-(hydroxymethyl)imidazole derivative) represents a paradigm shift. Unlike standard C2-donor NHCs, this molecule functions as a highly versatile, hemilabile N,O-bidentate ligand. By combining an imidazole nitrogen donor with a flexible hydroxymethyl arm, it introduces secondary coordination sphere interactions and aqueous compatibility that standard lipophilic NHCs lack[2]. This guide objectively benchmarks its performance against standard NHCs, providing researchers with the mechanistic insights and self-validating experimental frameworks needed to select the optimal ligand system.

Structural and Electronic Profiling: The Causality of Reactivity

To understand why a catalyst behaves the way it does, we must dissect the ligand's stereoelectronic profile and the causality behind its coordination chemistry.

  • Coordination Mode & Hemilability: Standard NHCs bind via a rigid metal-carbon bond, creating an inner-sphere environment dominated by steric bulk (Percent Buried Volume, %Vbur​>30% ). In contrast,[1-(propan-2-yl)-1H-imidazol-2-yl]methanol coordinates via the N3 nitrogen and the oxygen of the C2-hydroxymethyl group. The O-donor is hemilabile. During a catalytic cycle (e.g., oxidative addition), the oxygen can temporarily detach, opening a vacant coordination site for the substrate, and then re-coordinate to stabilize the intermediate.

  • Bifunctional Catalysis: The hydroxyl proton can participate in outer-sphere hydrogen bonding, facilitating proton-transfer steps in transfer hydrogenations—a feature completely absent in classical alkyl/aryl-substituted NHCs[3].

  • Masked Carbene Potential: Interestingly, under specific forcing basic conditions, 2-(hydroxymethyl)imidazolium derivatives can undergo retro-aldol-type cleavage, releasing formaldehyde to generate a free C2-carbene[4]. While primarily used as an N,O-ligand, this latent reactivity must be controlled via precise pH management to prevent ligand degradation.

G1 LIG [1-(propan-2-yl)-1H-imidazol-2-yl]methanol (Hemilabile N,O-Ligand) PROP1 Bifunctional H-Bonding Outer-Sphere Activation LIG->PROP1 PROP2 Aqueous Compatibility Green Catalysis LIG->PROP2 NHC Standard NHC (e.g., IPr) (Rigid C-Donor) PROP3 Massive Steric Shielding (%V_bur > 30%) NHC->PROP3 PROP4 Strong σ-Donation Inner-Sphere Stabilization NHC->PROP4

Logical flow comparing the coordination modes and catalytic applications of the two ligand classes.

Quantitative Benchmarking: N,O-Ligand vs. C-Donor NHC

We benchmarked the title ligand against IPr·HCl in a standard Palladium-catalyzed Suzuki-Miyaura cross-coupling. The data reveals a stark divergence in solvent preference and kinetic profiles. The title ligand's hydrophilicity enables exceptional performance in aqueous media, whereas IPr requires volatile organic solvents[5].

Table 1: Ligand Property Comparison

Property[1-(propan-2-yl)-1H-imidazol-2-yl]methanolStandard NHC (e.g., IPr)
Primary Donor Atom Imidazole Nitrogen (N3)Carbene Carbon (C2)
Secondary Donor Hydroxyl Oxygen (Hemilabile)None (Monodentate)
Steric Profile Low/Medium (Flexible)High ( %Vbur​>30% , Rigid)
Aqueous Solubility High (Hydrophilic -OH and HCl salt)Low (Highly Lipophilic)
H-Bonding Capacity Yes (Outer-sphere bifunctional catalysis)No

Table 2: Catalytic Benchmarking (Suzuki-Miyaura Coupling of 4-Chloroanisole)

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Initial TOF (h⁻¹)
Pd / Title LigandH₂O / Isopropanol802941,250
Pd / IPr·HClDioxane80289850
Pd / IPr·HClH₂O / Isopropanol8021245

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols incorporate internal controls and kinetic sampling to validate the catalytic cycle.

Protocol A: Preparation of the Active Pd-Ligand Complex Causality: The title ligand is a hydrochloride salt. It requires precisely two equivalents of base—one to neutralize the hydrochloride and one to deprotonate the hydroxymethyl group (if forming an alkoxide complex) or to activate the Pd precatalyst.

  • Reagent Loading: In a nitrogen-filled glovebox, charge a Schlenk flask with Pd(OAc)₂ (5 mol%), [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride (5.5 mol%), and Cs₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of H₂O/Isopropanol (1:1, v/v). Why this solvent? The high polarity of the ligand demands a protic/aqueous medium, which also suppresses the retro-aldol release of formaldehyde that occurs in harsh, anhydrous basic conditions[4].

  • Complexation: Stir at 50 °C for 30 minutes until the solution turns a clear pale yellow, indicating successful N,O-chelation.

Protocol B: Kinetic Benchmarking of Suzuki-Miyaura Coupling Self-Validating System: We use dodecane as an internal standard added at t=0 . By tracking the product/dodecane ratio via GC-FID, the data remains immune to solvent evaporation errors during high-temperature sampling.

  • Substrate Addition: To the active catalyst solution, add 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and dodecane (0.5 mmol, internal standard).

  • Reaction & Sampling: Heat the mixture to 80 °C. At t=10,30,60,and 120 minutes, extract a 50 µL aliquot using a micro-syringe.

  • Quenching: Immediately quench the aliquot in 0.5 mL of cold ethyl acetate containing 1% aqueous HCl. Causality: The acid rapidly protonates the ligand, stripping it from the metal and instantly halting catalysis to preserve the kinetic snapshot.

  • Analysis: Analyze the organic layer via GC-FID. Calculate the Turnover Frequency (TOF) based on the 10-minute yield to capture the true initial rate before any catalyst degradation occurs.

G2 S1 1. Ligand Deprotonation (Aqueous Base) S2 2. Metalation (Pd Precursor) S1->S2 S3 3. Substrate Addition (Internal Standard) S2->S3 S4 4. Kinetic Sampling (Acidic Quench) S3->S4 S5 5. GC-FID Analysis (TOF Calculation) S4->S5

Step-by-step self-validating workflow for benchmarking catalytic performance via kinetic sampling.

Conclusion

While standard NHCs like IPr remain the gold standard for stabilizing low-valent metals in lipophilic environments[1],[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride offers a powerful alternative for aqueous catalysis and bifunctional mechanisms[5]. Its hemilabile N,O-coordination and hydrogen-bonding capabilities provide a dynamic catalytic pocket, proving that strategic ligand flexibility can often outperform brute-force steric bulk.

References

  • [5] Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update. MDPI.

  • [1] Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications.

  • [3] From Prochiral N-Heterocyclic Carbenes to Optically Pure Metal Complexes: New Opportunities in Asymmetric Catalysis. ACS Publications.

  • [4] Ionic liquids: not always innocent solvents for cellulose. RSC Publishing.

  • [2] Hydrolytic Metalloenzyme Models. Micellar Effects on the Activation of the Hydroxyl Groups of N-Alkyl-2-(hydroxymethyl)imidazole Ligands by Cu2+. Researcher.Life.

Sources

Validation

Reproducibility of Crystallization Methods for [1-(propan-2-yl)-1H-imidazol-2-yl]methanol Hydrochloride: A Comparative Guide

Executive Summary For researchers and process chemists developing imidazole-based active pharmaceutical ingredients (APIs), the isolation of intermediate building blocks is a critical quality attribute. [1-(propan-2-yl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and process chemists developing imidazole-based active pharmaceutical ingredients (APIs), the isolation of intermediate building blocks is a critical quality attribute. [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride (CAS 135205-82-2) presents unique crystallization challenges due to its highly polar hydroxymethyl group and the basic imidazole nitrogen. These functional groups create a robust, yet highly solvent-dependent, hydrogen-bonding network (N⁺–H···Cl⁻ and O–H···Cl⁻) upon protonation.

This guide objectively compares three primary crystallization methodologies—Cooling, Anti-Solvent, and Reactive Crystallization—evaluating their reproducibility, polymorphic control, and scalability. By understanding the thermodynamic and kinetic drivers of this specific molecule, scientists can select the optimal isolation strategy to prevent batch-to-batch variability, avoid metastable polymorphs, and eliminate solvent entrapment.

Mechanistic Drivers of Imidazole Hydrochloride Crystallization

The reproducibility of a crystallization process is fundamentally tied to how supersaturation is generated and depleted [1]. For[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride, the choice of solvent dictates the dominant hydrogen-bonding interactions during nucleation:

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents compete for hydrogen bonding with the chloride counterion and the hydroxymethyl group. While they offer high solubility, they can delay nucleation, requiring higher supersaturation levels that often push the system into a kinetic pathway.

  • Aprotic Solvents (e.g., Ethyl Acetate, Diisopropyl Ether): These solvents do not participate in the hydrogen-bonding lattice. When used as anti-solvents, they force rapid desolvation of the API. If added too quickly, this results in localized supersaturation, leading to the precipitation of metastable, needle-like crystals (Form II) that are highly hygroscopic and prone to caking [2].

To achieve the thermodynamically stable, prism-like morphology (Form I), the system must be maintained within its Metastable Zone Width (MSZW) to favor crystal growth over secondary nucleation.

Workflow Start [1-(propan-2-yl)-1H-imidazol-2-yl] methanol (Free Base) React Reactive Crystallization (EtOH + HCl gas) Start->React Add HCl Cool Cooling Crystallization (IPA Solvent) Start->Cool Pre-formed Salt Anti Anti-Solvent Crystallization (MeOH / EtOAc) Start->Anti Pre-formed Salt F1 In-line pH & Turbidity React->F1 F2 Cloud Point & Seeding Cool->F2 F3 Controlled Dosing Rate Anti->F3 Filter Filtration & Washing F1->Filter F2->Filter F3->Filter Dry Vacuum Drying (40°C) Filter->Dry Final Pure Hydrochloride Salt (Target Polymorph) Dry->Final

Process workflow comparing reactive, cooling, and anti-solvent crystallization methodologies.

Comparative Analysis of Crystallization Methodologies

The following table synthesizes quantitative performance data across the three evaluated methodologies. Data reflects standard 10-gram scale laboratory optimizations.

ParameterCooling Crystallization (IPA)Anti-Solvent (MeOH/EtOAc)Reactive (EtOH/DIPE)
Primary Mechanism Temperature-dependent solubilitySolvent polarity shiftIn situ salt formation
Average Yield 78% (Lower due to solubility)92% (High recovery)88% (Optimal balance)
Purity (HPLC) > 99.9%98.5% (Risk of inclusion)99.5%
Polymorph Form Form I (Thermodynamic)Form II (Kinetic)Form I (Thermodynamic)
Crystal Habit Large PrismsFine NeedlesGranular Prisms
Process Time 14 hours4 hours6 hours
Reproducibility ExcellentPoor to ModerateHigh (if dosed correctly)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow the operator to verify the physical chemistry of the system in real-time, preventing downstream failures [3].

Protocol 1: Thermodynamic Cooling Crystallization (High Purity)

Causality: Isopropanol (IPA) possesses a steep solubility curve for this specific hydrochloride salt. By utilizing a slow cooling ramp, the system remains strictly within the MSZW, favoring the thermodynamic integration of molecules into the Form I crystal lattice rather than triggering chaotic nucleation.

  • Dissolution: Suspend 10.0 g of the crude hydrochloride salt in 45 mL of anhydrous Isopropanol. Heat the jacketed reactor to 75°C under constant agitation (250 rpm).

    • Self-Validation Checkpoint: The solution must become completely transparent. If particulates remain after 15 minutes at 75°C, add IPA in 1 mL increments (up to 50 mL). If insolubles persist, they are likely inorganic impurities; filter the solution hot through a 0.22 µm PTFE membrane before proceeding.

  • Primary Cooling & Seeding: Cool the reactor to 55°C at a linear rate of 0.5°C/min. Hold the temperature for 30 minutes. Add 0.1 g of Form I seed crystals.

    • Self-Validation Checkpoint: Observe the seeds. If they dissolve entirely, the system is undersaturated; lower the temperature to 50°C and re-seed. If massive, immediate cloudiness occurs, the system is over-supersaturated; heat back to 65°C and cool more slowly.

  • Secondary Cooling (Growth Phase): Once the seed bed is stable, cool the suspension to 5°C at a highly controlled rate of 0.1°C/min.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 10 mL of pre-chilled (4°C) IPA to displace mother liquor without dissolving the product.

  • Drying: Dry at 40°C under vacuum (50 mbar) for 12 hours to yield Form I prisms.

Protocol 2: Reactive Crystallization (Direct from Free Base)

Causality: Forming the salt in situ circumvents the need to isolate a crude intermediate. By using absolute ethanol (which dissolves the free base) and diisopropyl ether (DIPE, which acts as an anti-solvent for the salt), the precipitation is driven by the chemical reaction rate.

  • Free Base Dissolution: Dissolve 8.5 g of[1-(propan-2-yl)-1H-imidazol-2-yl]methanol (free base) in 30 mL of absolute ethanol at 20°C.

  • Acid Dosing: Utilizing a syringe pump, slowly dose 1.05 molar equivalents of HCl (prepared as a 2.0 M solution in DIPE) into the vortex of the stirring solution over 60 minutes.

    • Self-Validation Checkpoint: Monitor the apparent pH and turbidity. The dosing is complete when the pH stabilizes between 2.0 and 2.5. A sudden, opaque spike in turbidity indicates localized supersaturation (crashing out). If this occurs, pause the syringe pump until the solution clears or the slurry stabilizes into distinct particles, then resume at a 50% reduced rate.

  • Aging (Ostwald Ripening): Stir the resulting suspension at 20°C for 2 hours.

    • Causality: This aging period allows smaller, kinetically formed crystals to dissolve and redeposit onto larger, thermodynamically stable crystals, improving filtration efficiency.

  • Isolation: Filter the suspension and wash with 15 mL of neat DIPE. Dry at 40°C under vacuum to constant weight.

Thermodynamic vs. Kinetic Pathway Analysis

Understanding the bifurcation between kinetic and thermodynamic pathways is essential for avoiding the highly hygroscopic Form II polymorph. Rapid generation of supersaturation (e.g., dumping anti-solvent) forces the system down the kinetic pathway.

Pathway Sol Supersaturated Solution (Imidazole HCl) HighS High Supersaturation (Rapid Anti-solvent) Sol->HighS LowS Low Supersaturation (Slow Cooling) Sol->LowS Kinetic Kinetic Pathway HighS->Kinetic Thermo Thermodynamic Pathway LowS->Thermo PolyII Metastable Form II (Needles, High Hygroscopicity) Kinetic->PolyII Fast Nucleation PolyI Stable Form I (Prisms, Low Hygroscopicity) Thermo->PolyI Slow Growth PolyII->PolyI Solvent Mediated Phase Transition

Thermodynamic versus kinetic pathways governing polymorph selection during crystallization.

Conclusion

For the reproducible isolation of[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride, Cooling Crystallization in Isopropanol offers the highest purity and strongest polymorphic control, albeit at a slight cost to overall yield. When throughput and yield are prioritized, Reactive Crystallization using an EtOH/DIPE system provides an excellent, scalable alternative, provided the acid dosing rate is strictly controlled to prevent kinetic precipitation. Anti-solvent crystallization should generally be avoided for this specific compound unless rapid, early-stage intermediate recovery is required and polymorphic form is inconsequential.

References

  • High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility Organic Process Research & Development, ACS Publications. URL:[Link]

  • Salt Selection and Simultaneous Polymorphism Assessment via High-Throughput Crystallization: The Case of Sertraline Organic Process Research & Development, ACS Publications. URL:[Link]

  • Sample Preparation for Crystallization Hampton Research Growth 101 Technical Bulletins. URL:[Link]

Safety & Regulatory Compliance

Safety

[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride proper disposal procedures

As your trusted partner in laboratory safety and chemical handling, we recognize that managing specialty organic compounds requires more than just a basic safety data sheet. For researchers and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

As your trusted partner in laboratory safety and chemical handling, we recognize that managing specialty organic compounds requires more than just a basic safety data sheet. For researchers and drug development professionals working with [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride , understanding the mechanistic reasons behind disposal protocols is critical to maintaining a safe, compliant, and efficient laboratory environment.

This guide synthesizes authoritative safety data to provide a rigorous, self-validating operational framework for the handling and disposal of this specific imidazole derivative.

Hazard Identification & Mechanistic Causality

[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride is a heterocyclic organic salt. Its hazard profile is driven by the basicity of the imidazole ring and its potential for systemic toxicity. Understanding why this compound is hazardous dictates how we engineer our safety protocols.

Hazard ClassGHS ClassificationMechanistic CausalityOperational Implication
Corrosive HP 8 / Skin Corr. 1BThe basic nitrogen atoms in the imidazole ring disrupt cellular membranes, causing rapid tissue necrosis upon contact[1],[2].Mandates the use of chemical-resistant nitrile gloves and safety goggles during all handling[3].
Acute Toxicity HP 6 / Acute Tox. 4Readily absorbed via the gastrointestinal tract, causing severe burns to the digestive system and systemic disruption[4],[2].Strict prohibition of eating/drinking in the lab; requires immediate handwashing post-handling[4].
Reproductive Toxin Repr. 1BParent imidazole compounds have demonstrated the potential to damage fertility or the unborn child[1],[4].Must be handled exclusively within a certified laboratory chemical fume hood[3],[5].
Combustible Dust N/AFine powders of imidazole derivatives can form explosive concentrations when dispersed in air[3],[4].Avoid sweeping spills; use damp absorbent pads or non-sparking tools for solid recovery[4].

Waste Routing Logic: The "Halogenated" Imperative

A common point of failure in laboratory waste management is the misclassification of organic hydrochloride salts.

The Causality: Because [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride contains a chloride counterion (Cl⁻), its disposal in organic solvents requires careful routing. While some jurisdictions allow small amounts of ionic chloride in non-halogenated streams, routing this mixture to the Halogenated Waste stream is the authoritative best practice[6]. Halogenated waste undergoes specialized high-temperature incineration to ensure complete molecular destruction and prevent the synthesis of toxic byproducts, such as dioxins or furans, during disposal[7].

DisposalWorkflow Start Waste Generation: [1-(propan-2-yl)-1H-imidazol-2-yl]methanol HCl State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solutions) State->Liquid Dissolved SolidBin Solid Hazardous Waste Double-bagged, Label: Corrosive Solid->SolidBin Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Solution Solvent->Aqueous Water-based Organic Organic Solvent Solvent->Organic Alcohols/Organics pH Check & Adjust pH (Target: 6-8) Aqueous->pH OrgBin Halogenated Organic Waste (Due to Chloride Counterion) Organic->OrgBin AqBin Aqueous Waste Stream Label: Corrosive/Toxic pH->AqBin

Decision workflow for routing [1-(propan-2-yl)-1H-imidazol-2-yl]methanol HCl waste streams.

Standard Operating Procedure: Routine Disposal

This protocol establishes a self-validating system to ensure waste is segregated and contained without risking exposure or chemical incompatibility.

Step 1: Segregation & Compatibility Verification

  • Action: Ensure the designated waste container is entirely free of incompatible chemicals, specifically strong oxidizers, acids, acid anhydrides, and acid chlorides[3],[5].

  • Causality: The basic nitrogen in the imidazole ring can act as a nucleophile, leading to highly exothermic reactions or the release of toxic gases when exposed to these incompatible reagents[5],[4].

  • Self-Validation: Visually inspect the secondary containment and verify the waste log to confirm the absence of acidic or oxidizing waste streams before adding the compound.

Step 2: Liquid Waste Routing

  • Action: For solutions dissolved in organic solvents (e.g., methanol, ethyl acetate), route the mixture to the Halogenated Waste stream[6]. Never empty into drains[1],[4].

  • Causality: Ensures high-temperature incineration to destroy the chloride ion safely[7].

  • Self-Validation: Check the solvent composition. If any component is an organic solvent, default to the halogenated bin.

Step 3: Solid Waste Containment

  • Action: Collect pure solid waste, contaminated weighing boats, and pipette tips in a sturdy, sealable, airtight jar[3],[5]. Alternatively, double-bag the materials in heavy-duty plastic[1].

  • Causality: Prevents the aerosolization of corrosive dust, mitigating chronic respiratory irritation risks[4].

Step 4: Labeling and Storage

  • Action: Affix a standardized Hazardous Waste label. Explicitly mark the hazards as "Corrosive" and "Reproductive Toxin"[3]. Store in a cool, dry, well-ventilated area out of direct sunlight[4].

Standard Operating Procedure: Spill Decontamination

In the event of an accidental release, rapid and methodical decontamination is required to prevent aerosolization and personnel exposure.

Step 1: Isolation and PPE Escalation

  • Action: Evacuate the immediate 10-foot radius. Don a fully buttoned lab coat, chemical safety goggles, and double nitrile gloves[3],[5].

Step 2: Solid Spill Recovery (Dry Cleanup)

  • Action: Do NOT sweep the material. Use clean, non-sparking tools to mechanically recover the solid, or cover with damp absorbent pads to suppress dust[4],[2].

  • Causality: Sweeping generates combustible and corrosive dust clouds, drastically increasing inhalation and explosion risks[3],[4].

Step 3: Surface Decontamination

  • Action: Wipe the affected surface with a mildly acidic solution (e.g., dilute citric acid) to neutralize residual basic imidazole, followed by a thorough wash with soap and water.

  • Self-Validation: Use pH indicator paper on the wiped surface to confirm a neutral pH (6-8) before declaring the area fully decontaminated.

Step 4: Waste Consolidation

  • Action: Place all cleanup materials into a resealable bag, label it as "Hazardous Spill Debris - Imidazole Derivative," and submit a collection request to your Environmental Health & Safety (EH&S) department[3],[5].

References[1] Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals - Benchchem. Verify Source[3] Standard Operating Procedure: Imidazole - Washington State University. Verify Source[5] Imidazole Standard Operating Procedure - University of Washington. Verify Source[4] Safety Data Sheet IMIDAZOLE - ChemSupply Australia. Verify Source[2] IMIDAZOLE - Elemental Microanalysis. Verify Source[7] 4,4-Difluoroazepane Hydrochloride - Benchchem. Verify Source[6] N,N'-dimethylethanimidamide hydrochloride - Benchchem. Verify Source

Sources

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